molecular formula C7H5BrClNO B1343082 4-Bromo-2-chlorobenzamide CAS No. 426265-73-8

4-Bromo-2-chlorobenzamide

Cat. No.: B1343082
CAS No.: 426265-73-8
M. Wt: 234.48 g/mol
InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWVGHYCXGUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619827
Record name 4-Bromo-2-chlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426265-73-8
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzamide (CAS No. 426265-73-8), a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates critical information on its physicochemical properties, safety and handling, and potential synthetic routes. Furthermore, it explores the prospective biological activities and mechanisms of action based on the known pharmacology of related benzamide derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Properties

This compound is a substituted benzamide with the chemical formula C₇H₅BrClNO.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 1-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 426265-73-8[1][2][3][4][5]
Molecular Formula C₇H₅BrClNO[1][2][3][4]
Molecular Weight 234.48 g/mol [3][4][6]
IUPAC Name This compound[4]
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determined; similar compounds like 4-bromobenzamide melt at 190-193 °C.N/A
Boiling Point Not experimentally determined; computed values are not available.N/A
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform, similar to 4-chlorobenzamide.[7][8]N/A
XLogP3 2.2[4][6]
Topological Polar Surface Area 43.1 Ų[4][6]
Hydrogen Bond Donor Count 1[4][6]
Hydrogen Bond Acceptor Count 1[4][6]

Safety and Handling

Table 2: Hazard Information

Hazard StatementPrecautionary Statement
Harmful if swallowed (predicted)Wash hands thoroughly after handling.
Causes skin irritation (predicted)Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation (predicted)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation (predicted)Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of 4-bromo-2-chlorobenzoic acid. The following is a generalized experimental protocol based on standard organic synthesis methodologies.

Objective: To synthesize this compound from 4-bromo-2-chlorobenzoic acid.

Materials:

  • 4-bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution (aqueous or in an organic solvent)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Formation of 4-Bromo-2-chlorobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-bromo-2-chlorobenzoyl chloride is used in the next step without further purification.

Step 2: Amidation of 4-Bromo-2-chlorobenzoyl Chloride

  • Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of a concentrated solution of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_end Final Product A 4-Bromo-2-chlorobenzoic Acid B Reaction with SOCl₂/DMF in DCM A->B 1.0 eq C 4-Bromo-2-chlorobenzoyl Chloride (crude) B->C Reflux D Reaction with excess Ammonia C->D In situ E Workup and Purification D->E Quench & Extract F This compound E->F Recrystallization/Chromatography Proposed_Signaling_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP recruits DDR DNA Damage Response PARP->DDR activates Apoptosis Apoptosis PARP->Apoptosis leads to DDR->Apoptosis Compound This compound Derivative (Proposed) Compound->PARP inhibits

References

Technical Guide: Synthesis of 4-Bromo-2-chlorobenzamide from 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-chlorobenzamide, a valuable building block in medicinal chemistry and drug development, starting from 4-bromobenzoic acid. The synthesis is primarily a two-stage process: the ortho-chlorination of 4-bromobenzoic acid to yield 4-bromo-2-chlorobenzoic acid, followed by the amidation of the resulting carboxylic acid. This document details two primary routes for the amidation step: a traditional two-step approach via an acyl chloride intermediate and a more direct one-pot synthesis using modern coupling reagents. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these synthetic methods.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reaction sites on the aromatic ring, which allow for further functionalization and the generation of diverse chemical libraries. A common and economically viable starting material for the synthesis of this compound is 4-bromobenzoic acid. This guide outlines the necessary transformations to convert 4-bromobenzoic acid into this compound, with a focus on practical and reproducible experimental procedures.

Overall Synthetic Pathway

The synthesis of this compound from 4-bromobenzoic acid is accomplished in two main stages, as illustrated in the workflow below.

A 4-Bromobenzoic Acid B Stage 1: Ortho-Chlorination A->B C 4-Bromo-2-chlorobenzoic Acid B->C D Stage 2: Amidation C->D E This compound D->E

Caption: Overall synthetic workflow.

Stage 1 involves the selective chlorination of 4-bromobenzoic acid at the position ortho to the carboxylic acid group. This is a challenging electrophilic aromatic substitution due to the deactivating nature of both the bromine and carboxylic acid groups.

Stage 2 focuses on the conversion of the carboxylic acid functionality of 4-bromo-2-chlorobenzoic acid into a primary amide. Two effective routes for this transformation are presented:

  • Route A: A two-step process involving the formation of an acyl chloride intermediate followed by amination.

  • Route B: A one-pot direct amidation reaction using a coupling agent.

Stage 1: Synthesis of 4-Bromo-2-chlorobenzoic Acid

The direct chlorination of 4-bromobenzoic acid to produce the 2-chloro isomer is a non-trivial transformation. The carboxyl group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. This can lead to a mixture of products. However, under forcing conditions with a suitable Lewis acid catalyst, the formation of 4-bromo-2-chlorobenzoic acid is achievable, albeit potentially with the need for purification to remove other isomers.

Experimental Protocol: Ortho-Chlorination

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation (Activation): In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 4-bromobenzoic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-4 hours, or until the solid has dissolved and gas evolution ceases.

  • Chlorination: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. To the crude 4-bromobenzoyl chloride, add anhydrous dichloromethane and anhydrous FeCl₃ (1.1 eq). Cool the mixture to 0°C and bubble chlorine gas through the solution for 2-3 hours while maintaining the temperature.

  • Work-up: Quench the reaction by slowly adding 1 M HCl. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Purification: To the crude chlorinated acyl chloride, add a mixture of THF and water and heat to reflux for 1-2 hours to hydrolyze the acyl chloride to the carboxylic acid. After cooling, extract the product with ethyl acetate. The desired 4-bromo-2-chlorobenzoic acid can be purified from isomeric byproducts by column chromatography or recrystallization.

Quantitative Data
ParameterValue
Reactants
4-Bromobenzoic acid1.0 eq
Thionyl chloride3.0-5.0 eq
Chlorine gasExcess
Iron(III) chloride1.1 eq
Reaction Conditions
Temperature (Acyl chloride)Reflux
Temperature (Chlorination)0°C
Reaction Time4-6 hours
Product
4-Bromo-2-chlorobenzoic acid
Yield (Estimated) 40-50%
Appearance White to off-white solid
Melting Point 153-156 °C

Stage 2: Synthesis of this compound

Two primary routes are detailed for the conversion of 4-bromo-2-chlorobenzoic acid to the corresponding amide.

cluster_A Route A: Via Acyl Chloride cluster_B Route B: Direct Amidation A1 4-Bromo-2-chlorobenzoic Acid A2 SOCl₂ or (COCl)₂ A1->A2 A3 4-Bromo-2-chlorobenzoyl Chloride A2->A3 A4 Aqueous NH₃ A3->A4 A5 This compound A4->A5 B1 4-Bromo-2-chlorobenzoic Acid B2 EDC, HOBt, NH₄Cl, DIPEA B1->B2 B3 This compound B2->B3 Start Start: 4-Bromo-2-chlorobenzoic Acid Step1 Suspend in anhydrous DCM/Toluene Add catalytic DMF Start->Step1 Step2 Add SOCl₂ or (COCl)₂ at 0°C Step1->Step2 Step3 Stir at RT for 2-4 hours Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 Step5 Crude 4-Bromo-2-chlorobenzoyl Chloride Step4->Step5 Step6 Dissolve in minimal DCM Step5->Step6 Step7 Add to cold concentrated NH₄OH Step6->Step7 Step8 Stir for 30 minutes Step7->Step8 Step9 Filter the precipitate Step8->Step9 Step10 Wash with cold water and dry Step9->Step10 End Final Product: this compound Step10->End Start Start: 4-Bromo-2-chlorobenzoic Acid Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add HOBt, EDC, NH₄Cl, and DIPEA Step1->Step2 Step3 Stir at RT for 12-24 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Pour into water and extract with Ethyl Acetate Step4->Step5 Step6 Wash with HCl, NaHCO₃, and brine Step5->Step6 Step7 Dry over Na₂SO₄ and concentrate Step6->Step7 Step8 Purify by chromatography or recrystallization Step7->Step8 End Final Product: this compound Step8->End

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Bromo-2-chlorobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, and a proposed synthetic route, addressing a notable gap in currently available experimental data.

Chemical Structure and IUPAC Name

This compound is a disubstituted benzamide with a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzene ring. The primary amide group is attached to the carbonyl carbon at the 1-position.

IUPAC Name: this compound[1]

Chemical Formula: C7H5BrClNO[1]

Canonical SMILES: C1=CC(=C(C=C1Br)Cl)C(=O)N[1]

InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Weight 234.48 g/mol PubChem[1]
Exact Mass 232.92430 DaPubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem[1]
Complexity 165PubChem[1]
CAS Number 426265-73-8PubChem[1]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis from 4-Bromo-2-chlorobenzoic Acid

This proposed two-step protocol is based on well-established methods for the synthesis of primary amides from carboxylic acids.

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-chlorobenzoyl chloride, an oily residue, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold water, and dried.

  • If no precipitate forms, transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromo-2-chlorobenzoic_acid 4-Bromo-2-chlorobenzoic Acid Acyl_Chloride 4-Bromo-2-chlorobenzoyl Chloride 4-Bromo-2-chlorobenzoic_acid->Acyl_Chloride SOCl2, cat. DMF Reflux Final_Product This compound Acyl_Chloride->Final_Product Conc. NH3(aq) DCM or THF Hypothetical_Signaling_Pathway Benzamide_Derivative This compound (Hypothetical) Cell_Membrane Cell Membrane Target_Protein Intracellular Target (e.g., Kinase, Enzyme) Cell_Membrane->Target_Protein Cellular Uptake Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Inhibition/ Modulation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction

References

Predicted ¹H and ¹³C NMR Spectroscopic Data for 4-Bromo-2-chlorobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-chlorobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed predictive analysis and a robust experimental protocol for the acquisition of actual NMR data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from computational models and analysis of substituent effects on the benzamide scaffold.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.85d~ 2.01HH-3
~ 7.60dd~ 8.4, 2.01HH-5
~ 7.45d~ 8.41HH-6
~ 6.5 (broad)s-1H-NHa
~ 5.9 (broad)s-1H-NHb

Note: The chemical shifts of the amide protons (-NH₂) are highly dependent on solvent and concentration and may appear as one broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 167.5C=O
~ 138.0C-1
~ 134.5C-2
~ 132.0C-5
~ 131.0C-3
~ 129.0C-6
~ 125.0C-4

Visualization of Predicted Assignments

The following diagram illustrates the logical relationship between the substituents on the aromatic ring and the predicted chemical shifts of the attached protons and carbons. The electron-withdrawing nature of the chloro, bromo, and amide groups influences the electron density around the aromatic ring, leading to the predicted downfield shifts.

G Predicted NMR Assignments for this compound cluster_0 This compound cluster_1 Substituent Effects C1 C1 C2 C2-Cl C1->C2 C3 C3-H (~7.85 ppm) C2->C3 C4 C4-Br C3->C4 C5 C5-H (~7.60 ppm) C4->C5 C6 C6-H (~7.45 ppm) C5->C6 C6->C1 CONH2 Amide (-CONH2) Electron-withdrawing CONH2->C1 Cl Chlorine (-Cl) Electron-withdrawing Inductive & Resonance Effects Cl->C2 Br Bromine (-Br) Electron-withdrawing Inductive & Resonance Effects Br->C4

Molecular weight and formula of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents on the benzamide scaffold offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex therapeutic agents.

Core Compound Properties

This compound is a substituted aromatic amide. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₅BrClNO[1][2]
Molecular Weight 234.48 g/mol [2][3]
CAS Number 426265-73-8[1][2]
IUPAC Name This compound[2]
Monoisotopic Mass 232.92430 Da[2][4]
Topological Polar Surface Area 43.1 Ų[2][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]

Synthesis Pathway

The synthesis of this compound can be envisioned starting from 4-bromo-2-chlorobenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with an ammonia source to form the final amide product.

Synthesis of this compound Synthesis Pathway of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromo-2-chlorobenzoic_acid 4-Bromo-2-chlorobenzoic Acid 4-Bromo-2-chlorobenzoyl_chloride 4-Bromo-2-chlorobenzoyl Chloride 4-Bromo-2-chlorobenzoic_acid->4-Bromo-2-chlorobenzoyl_chloride SOCl₂ or (COCl)₂ This compound This compound 4-Bromo-2-chlorobenzoyl_chloride->this compound NH₄OH or NH₃

A plausible synthetic route to this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the following represents a generalized and robust two-step procedure based on well-established organic chemistry principles for the synthesis of similar benzamides.[5]

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

This procedure outlines the conversion of the carboxylic acid to the corresponding acyl chloride, which is a more reactive intermediate for amidation.

Materials:

  • 4-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask dried in an oven, dissolve 1.0 equivalent of 4-Bromo-2-chlorobenzoic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.5-2.0 equivalents of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This part of the protocol describes the amidation of the acyl chloride to yield the final product.

Materials:

  • Crude 4-Bromo-2-chlorobenzoyl chloride from Step 1

  • Aqueous ammonium hydroxide (NH₄OH) or a solution of ammonia (NH₃) in an organic solvent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 4-Bromo-2-chlorobenzoyl chloride in an appropriate anhydrous solvent such as DCM or THF in a round-bottom flask and cool the solution to 0 °C.

  • Slowly add an excess (typically 3-5 equivalents) of concentrated aqueous ammonium hydroxide or a solution of ammonia in an organic solvent to the stirred acyl chloride solution.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The amide protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carbonyl carbon (typically δ 165-175 ppm) and six for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1630-1690 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[10][11][12] The presence of three distinct functional handles—the amide group, the bromine atom, and the chlorine atom—allows for a variety of subsequent chemical transformations.

  • Amide Group Modification: The amide functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or undergo N-alkylation or N-arylation reactions.

  • Cross-Coupling Reactions: The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at the 4-position.[11]

  • Nucleophilic Aromatic Substitution: The chlorine atom, being ortho to the electron-withdrawing amide group, can potentially undergo nucleophilic aromatic substitution under certain conditions.

The ability to selectively functionalize the molecule at different positions makes this compound a key starting material for building molecular libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a range of biological activities.

Applications Synthetic Utility of this compound cluster_applications Potential Applications Start This compound Amide_Mod Amide Modification (Hydrolysis, Reduction, N-Alkylation) Start->Amide_Mod Cross_Coupling Cross-Coupling Reactions (at Br) (Suzuki, Heck, Sonogashira, etc.) Start->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (at Cl) Start->SNAr Derivatives Diverse Functionalized Molecules Amide_Mod->Derivatives Cross_Coupling->Derivatives SNAr->Derivatives Pharma Pharmaceuticals Derivatives->Pharma Agro Agrochemicals Derivatives->Agro Materials Material Science Derivatives->Materials

Synthetic utility and applications of this compound.

References

Physical and chemical properties of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chlorobenzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide also incorporates information on closely related compounds to offer a broader understanding of its characteristics. All data is presented with clear attribution to its source.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amide. Its structure suggests utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Physical Properties

Quantitative experimental data for the physical properties of this compound is scarce. The following table summarizes available information and includes data for the related compound 4-Bromobenzamide for comparative purposes.

PropertyThis compound4-Bromobenzamide (for comparison)Source
Molecular Formula C₇H₅BrClNOC H₆BrNO[1][2]
Molecular Weight 234.5 g/mol 200.03 g/mol [1][3]
CAS Number 426265-73-8698-67-9[1][3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]
Melting Point No data available190-193 °C[3]
Boiling Point No data availableNo data available
Solubility Soluble in organic solventsSparingly soluble in water; soluble in organic solvents like ethanol and acetone[5]
Chemical Properties

The chemical reactivity of this compound is dictated by the presence of the benzamide functional group and the bromo and chloro substituents on the aromatic ring.

PropertyDescriptionSource
Reactivity The amide group can undergo hydrolysis under acidic or basic conditions to the corresponding benzoic acid.[6] The aromatic bromine and chlorine atoms can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.[7] For palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[6] Conversely, for SNAr reactions, the C-Cl bond is typically more reactive.[6][6][7]
Stability As a related N-chloroamide, 4-Bromo-N-chlorobenzamide's stability is influenced by temperature, pH, and light.[8] It is expected to be more stable in neutral to slightly alkaline conditions and should be stored in a cool, dark place.[8][8]

Experimental Protocols

Synthesis of 4-Bromo-N-chlorobenzamide

This protocol describes the N-chlorination of 4-bromobenzamide using tert-butyl hypochlorite.

Materials:

  • 4-Bromobenzamide

  • tert-Butyl hypochlorite (t-BuOCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Bromobenzamide (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butyl hypochlorite (1.1 equivalents) to the stirred solution.[9]

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-N-chlorobenzamide.[9]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a substituted benzamide like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-Bromo-2-chlorobenzoic acid) reaction Amidation Reaction start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity

Caption: General workflow for the synthesis and characterization of this compound.

Potential Reactivity Pathways

This diagram illustrates the potential reactivity of the different functional groups present in this compound.

G cluster_amide Amide Group Reactions cluster_aryl_halide Aryl Halide Reactions start This compound hydrolysis Hydrolysis start->hydrolysis pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->pd_coupling at C-Br snar Nucleophilic Aromatic Substitution (SNAr) start->snar at C-Cl acid 4-Bromo-2-chlorobenzoic acid hydrolysis->acid coupled_product Functionalized Benzamide pd_coupling->coupled_product substituted_product Substituted Benzamide snar->substituted_product

Caption: Potential reactivity pathways for this compound.

References

A Comprehensive Technical Guide to the Synthesis of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzamides are a cornerstone in modern medicinal chemistry and drug development. The incorporation of halogens into the benzamide scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This strategic halogenation has led to the development of numerous successful drugs across various therapeutic areas. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing halogenated benzamides, complete with detailed experimental protocols, comparative data, and logical workflow diagrams to aid researchers in this critical area of organic synthesis.

Core Synthetic Strategies

The synthesis of halogenated benzamides can be broadly categorized into three main approaches:

  • Amide Bond Formation from Halogenated Precursors: This classical and widely used strategy involves the coupling of a halogenated carboxylic acid or its activated derivative with an amine, or a halogenated amine with a benzoic acid derivative.

  • Direct Halogenation of Benzamides: This approach involves the direct introduction of a halogen atom onto a pre-existing benzamide scaffold, often through electrophilic aromatic substitution or modern C-H activation techniques.

  • Cross-Coupling Reactions for N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming the C-N bond of N-aryl benzamides, where one of the coupling partners is a halogenated aromatic compound.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following sections provide a detailed exploration of these methods.

Amide Bond Formation from Halogenated Precursors

This is arguably the most common and versatile approach to synthesizing halogenated benzamides. The core of this method is the formation of an amide bond between a carboxylic acid and an amine, where at least one of the components is halogenated.

General Workflow for Amide Bond Formation

Amide Bond Formation Workflow cluster_0 Route A: From Halogenated Benzoic Acid cluster_1 Route B: From Halogenated Aniline Halogenated Benzoic Acid Halogenated Benzoic Acid Acyl Halide Formation Acyl Halide Formation Halogenated Benzoic Acid->Acyl Halide Formation e.g., SOCl₂, (COCl)₂ Halogenated Benzoyl Halide Halogenated Benzoyl Halide Acyl Halide Formation->Halogenated Benzoyl Halide Amidation A Amidation A Halogenated Benzoyl Halide->Amidation A Amine Amine Amine->Amidation A Halogenated Benzamide A Halogenated Benzamide A Amidation A->Halogenated Benzamide A Benzoic Acid Benzoic Acid Acyl Halide Formation B Acyl Halide Formation B Benzoic Acid->Acyl Halide Formation B e.g., SOCl₂, (COCl)₂ Benzoyl Halide Benzoyl Halide Acyl Halide Formation B->Benzoyl Halide Amidation B Amidation B Benzoyl Halide->Amidation B Halogenated Aniline Halogenated Aniline Halogenated Aniline->Amidation B Halogenated Benzamide B Halogenated Benzamide B Amidation B->Halogenated Benzamide B

Figure 1: General workflows for amide bond formation.

Experimental Protocols

Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid [1][2][3]

This two-step procedure involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

  • Step 1: Synthesis of 4-Chlorobenzoyl Chloride

    • In a round-bottom flask under an inert atmosphere, suspend 4-chlorobenzoic acid (1.0 equivalent) in toluene.

    • Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until gas evolution ceases.

    • After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-chlorobenzoyl chloride, which can be used directly in the next step.

  • Step 2: Amidation of 4-Chlorobenzoyl Chloride

    • Dissolve the crude 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane and cool to 0-5°C in an ice bath.

    • Slowly add concentrated aqueous ammonium hydroxide (excess) dropwise with vigorous stirring. A white precipitate of 4-chlorobenzamide will form.

    • Continue stirring in the ice bath for an additional 30-60 minutes.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

    • Dry the product in a vacuum oven. Recrystallization from ethanol or water can be performed for further purification.

Synthesis of N-Benzyl-4-fluorobenzamide [1]

  • To a stirred solution of 4-fluorobenzoyl chloride (0.5 mmol) in Cyrene (0.5 mL) at 0°C, add triethylamine (0.55 mmol) and benzylamine (0.5 mmol).

  • Allow the mixture to warm to room temperature over 1 hour.

  • Add water (5 mL) and stir for 1 hour.

  • Filter the precipitate and wash with water.

  • Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Synthesis of 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [4]

This multi-step synthesis highlights the preparation of a more complex halogenated benzamide.

  • 3-Nitro-4-chlorobenzoic acid is reacted with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form an activated ester.

  • The activated ester is then reacted with 3-chloro-2-methylaniline to yield 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • The nitro group is subsequently reduced using zinc and sodium hydroxide to afford the final product.

Starting MaterialsProductReagents & ConditionsYield (%)Reference
4-Chlorobenzoic Acid4-Chlorobenzamide1. SOCl₂, reflux; 2. NH₄OH, 0-5°CHigh[1][2][3]
4-Fluorobenzoyl Chloride, BenzylamineN-Benzyl-4-fluorobenzamideEt₃N, Cyrene, 0°C to rt81[1]
4-Chlorobenzoyl Chloride, Methylamine4-Chloro-N-methyl-benzamideMethylene chloride, 0°CHigh[5]
3-Fluorobenzoic Acid, Morpholine3-Fluorobenzoyl morpholide1. SOCl₂, reflux; 2. Et₃N, DCM, 0°C to rt~95[6]
3-Iodobenzoic Acid3-Phenylbenzoic acid (via Suzuki)PhB(OH)₂, PdCl₂, NaOH, H₂O, rt89[7]
4-Iodo-3-nitrobenzoic acid4-Iodo-3-nitrobenzamide1. SOCl₂ or (COCl)₂; 2. NH₄OH95[5]

Direct Halogenation of Benzamides

Directly introducing a halogen onto a benzamide ring can be an efficient strategy, particularly for accessing specific isomers. This can be achieved through electrophilic aromatic substitution or transition metal-catalyzed C-H activation.

Electrophilic Aromatic Halogenation

Electrophilic Halogenation Benzamide Benzamide Electrophilic Substitution Electrophilic Substitution Benzamide->Electrophilic Substitution Halogenating Agent e.g., Br₂, NBS, NCS, NIS Halogenating Agent->Electrophilic Substitution Lewis/Brønsted Acid Lewis or Brønsted Acid (optional) Lewis/Brønsted Acid->Electrophilic Substitution Catalyst Halogenated Benzamide Halogenated Benzamide Electrophilic Substitution->Halogenated Benzamide

Figure 2: Workflow for electrophilic halogenation.

Experimental Protocols

Electrophilic Bromination of Phenols (as a model for activated systems) [8]

  • Pre-mix the phenolic substrate (1.0 equivalent) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol.

  • Prepare a 0.1 M solution of N-bromosuccinimide (NBS, 1.0 equivalent) in methanol.

  • Add the NBS solution to the substrate mixture over 20 minutes at room temperature.

  • Stir for an additional 5 minutes. The product can then be isolated by standard workup procedures.

Electrophilic Chlorination of Anilides using N-Chlorosuccinimide (NCS) [9][10]

  • Suspend the anilide (e.g., acetanilide) in an aqueous medium.

  • Add N-Chlorosuccinimide (1.0-1.1 equivalents).

  • Slowly add hydrochloric acid dropwise at room temperature.

  • Stir the mixture vigorously for 1.5-3 hours, monitoring by TLC.

  • Filter the solid product and wash with cold water.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure chlorinated product.

SubstrateHalogenating AgentProductConditionsYield (%)Reference
PhenolsNBSortho-Bromophenolsp-TsOH, Methanol, rt, 25 min>86[8]
Aromatic AminesNBS/Silica gelpara-BromoanilinesCCl₄, rt, 5-7 h50-72[11]
AcetanilideNCSpara-ChloroacetanilideHCl, H₂O, rt, 1.5-3 h75-96[9][10]
BenzamideBr₂3-BromobenzamideFeBr₃ (catalyst)ModerateGeneral Knowledge
Transition Metal-Catalyzed C-H Halogenation

Recent advances in C-H activation have provided powerful tools for the regioselective halogenation of benzamides. The amide group can act as a directing group, guiding the halogenation to the ortho position.

CH_Halogenation Benzamide Benzamide CH_Activation C-H Activation/Halogenation Benzamide->CH_Activation Halogen Source NXS (X = Cl, Br, I) Halogen Source->CH_Activation Transition Metal Catalyst Pd, Ru, or Ir catalyst Transition Metal Catalyst->CH_Activation ortho-Halogenated Benzamide ortho-Halogenated Benzamide CH_Activation->ortho-Halogenated Benzamide

Figure 3: Workflow for C-H halogenation.

Catalyst SystemHalogen SourceSubstrateProductYield (%)Reference
[Ru₃(CO)₁₂]/AgO₂C(1-Ad)N-Iodosuccinimide (NIS)Benzamidesortho-IodobenzamidesHigh[12]
[Ru₃(CO)₁₂]/AgO₂C(1-Ad)N-Bromosuccinimide (NBS)Benzamidesortho-BromobenzamidesHigh[12]
Iridium CatalystN-Iodosuccinimide (NIS)Benzamidesortho-Iodobenzamides60-75[13]
Palladium(II) AcetateN-Iodosuccinimide (NIS)Acetanilidesortho-Iodoacetanilidesup to 94[14]

Cross-Coupling Reactions for N-Arylation

For the synthesis of N-aryl halogenated benzamides, the Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods. These reactions are particularly useful when constructing the final C-N bond is the most convergent strategy.

Ullmann Condensation vs. Buchwald-Hartwig Amination

The Ullmann condensation typically employs a copper catalyst and often requires high reaction temperatures. In contrast, the Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands and generally proceeds under milder conditions with higher yields and broader substrate scope.[15]

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Ligands Often ligand-free or simple ligandsBulky phosphine ligands
Temperature High (often >150°C)Milder (often 80-110°C)
Substrate Scope More limited, often requires activated aryl halidesVery broad
Yields Moderate to goodGood to excellent
Cost Lower catalyst costHigher catalyst and ligand cost
Experimental Protocols

General Protocol for Buchwald-Hartwig Amination [16]

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).

  • Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 2.0-3.0 equivalents).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or GC/LC-MS.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Ullmann Condensation [17]

  • To a reaction vessel, add the aryl halide (1.0 equivalent), the amine (1.2-2.0 equivalents), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO).

  • Heat the reaction mixture to a high temperature (typically 120-180°C) for 12-48 hours.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography or recrystallization.

Halogenated Benzamides in Drug Development: Signaling Pathways

Many halogenated benzamides exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are representations of the signaling pathways targeted by prominent halogenated benzamide-containing drugs.

EGFR Signaling Pathway and its Inhibition by Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used in the treatment of non-small cell lung cancer, particularly in patients with activating mutations in the EGFR gene.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Figure 4: Inhibition of the EGFR signaling pathway by Gefitinib.

Multi-Kinase Inhibition by Sorafenib and Regorafenib

Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

MultiKinase_Inhibition cluster_0 Cell Surface Receptors cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->VEGFR Inhibits Sorafenib_Regorafenib->PDGFR Inhibits Sorafenib_Regorafenib->RAF Inhibits

Figure 5: Multi-kinase inhibition by Sorafenib and Regorafenib.

Conclusion

The synthesis of halogenated benzamides is a rich and evolving field of organic chemistry. While classical amide bond formation remains a robust and widely practiced strategy, modern methods involving direct C-H functionalization and advanced cross-coupling reactions offer novel and efficient pathways to these important molecular scaffolds. The choice of synthetic strategy should be guided by factors such as the desired substitution pattern, availability of starting materials, and the scale of the synthesis. A thorough understanding of the available synthetic methodologies is crucial for researchers in drug discovery and development to efficiently access and explore the chemical space of halogenated benzamides for the identification of new therapeutic agents.

References

An In-depth Technical Guide to 4-Bromo-2-chlorobenzamide: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzamide, focusing on its safe handling, storage, and physicochemical properties. This document is intended to be a critical resource for laboratory personnel, researchers, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic amide. Its structure, featuring both bromine and chlorine substituents on the benzamide core, makes it a potential building block in medicinal chemistry and material science. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrClNO[1][2]
Molecular Weight 234.48 g/mol [1]
CAS Number 426265-73-8[1]
Appearance SolidN/A
IUPAC Name This compound[1]
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound's hazard profile is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation
Specific Target Organ ToxicityMay cause respiratory irritation

Note: Hazard statements are based on data for similar chemical structures and may not be fully comprehensive for this compound.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are mandatory:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidents.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation and inhalation.

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available precursor. The following diagram illustrates a logical workflow for its preparation.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_intermediate Intermediate cluster_amination Amidation cluster_product Final Product start 2-Chloro-4-bromobenzoic acid activation Reaction with a chlorinating agent (e.g., SOCl₂, (COCl)₂) start->activation intermediate 2-Chloro-4-bromobenzoyl chloride activation->intermediate amination Reaction with ammonia or an ammonia source intermediate->amination product This compound amination->product

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The benzamide functional group is a common motif in many biologically active compounds, including some that act as enzyme inhibitors. However, without specific experimental evidence for this particular molecule, any discussion of its biological role would be speculative. Researchers are encouraged to perform screening assays to determine the biological targets and potential therapeutic applications of this compound.

The following diagram represents a generalized workflow for screening a novel compound like this compound to identify its biological activity and mechanism of action.

G General Workflow for Biological Activity Screening cluster_compound Test Compound cluster_screening Initial Screening cluster_hit Hit Identification cluster_validation Hit Validation and Dose-Response cluster_moa Mechanism of Action Studies cluster_lead Lead Compound compound This compound screening High-Throughput Screening (HTS) against a panel of biological targets (e.g., enzymes, receptors) compound->screening hit Identification of primary 'hits' showing significant activity screening->hit validation Confirmation of activity and determination of potency (e.g., IC₅₀, EC₅₀) hit->validation moa Biochemical and cellular assays to elucidate the mechanism of action and identify signaling pathways validation->moa lead Validated lead compound for further development moa->lead

Caption: A general workflow for identifying the biological activity of a novel compound.

Conclusion

This compound is a chemical compound with potential applications in research and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is paramount to ensure a safe laboratory environment. While its specific biological functions are not yet well-defined, its chemical structure suggests it may serve as a valuable scaffold for the synthesis of novel molecules with potential therapeutic value. Further investigation into its biological activities is warranted.

References

A Technical Guide to the Initial Characterization and Purity Assessment of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2-chlorobenzamide is a halogenated benzamide derivative that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The precise characterization of its chemical structure and the accurate determination of its purity are fundamental prerequisites for its use in research and development, ensuring the reliability of experimental outcomes and the quality of downstream products. This technical guide provides a comprehensive overview of the essential analytical methodologies for the initial characterization and purity assessment of this compound, including spectroscopic analysis and chromatographic techniques. Detailed experimental protocols, data presentation tables, and logical workflow diagrams are provided to assist researchers in implementing robust quality control measures.

Physicochemical Properties

The foundational step in characterizing any chemical compound is to ascertain its fundamental physicochemical properties. These data points are critical for identification, handling, and documentation. While some experimental properties like melting point and solubility are not widely published for this specific compound, its key identifiers and computed properties are well-documented. The properties of related compounds, such as 4-chlorobenzamide, suggest that this compound is likely a white to off-white crystalline solid with low solubility in water but good solubility in common organic solvents.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [5][6]
CAS Number 426265-73-8 [5][6][7]
Molecular Formula C₇H₅BrClNO [5][6][7][8]
Molecular Weight 234.48 g/mol [5][8]
Exact Mass 232.92430 Da [5]
Appearance White to off-white solid (predicted) N/A
Melting Point Not available. For comparison, 4-bromobenzamide: 190-193 °C; 4-chlorobenzamide: 172-176 °C.[9] N/A

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, chloroform (predicted).[3] | N/A |

Synthesis and Spectroscopic Characterization Workflow

A logical workflow is essential for the systematic characterization of a newly synthesized or sourced batch of this compound. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the chemical structure before proceeding to quantitative purity assessment.

cluster_0 Compound Preparation cluster_1 Structural Confirmation cluster_2 Purity & Quality Assessment synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir hplc HPLC Analysis (Purity Assay) nmr->hplc ms->hplc ir->hplc gcms GC-MS Analysis (Volatile Impurities) hplc->gcms Optional final Qualified Material for R&D Use hplc->final

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[10]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a characteristic set of doublets and a doublet of doublets.

  • Amide Protons (-CONH₂): Two broad singlets, typically downfield, corresponding to the two non-equivalent amide protons.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl Carbon: A signal in the range of 165-170 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo, chloro, and amide substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can also offer corroborating structural evidence.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental formula.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A characteristic isotopic cluster of peaks due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The primary molecular ion peak should correspond to the exact mass of C₇H₅⁷⁹Br³⁵ClNO (232.9243 Da).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum first, followed by the sample spectrum.

Expected Key IR Absorption Bands:

  • N-H Stretch: Two distinct sharp or medium bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).

  • C=O Stretch: A strong, sharp absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.

  • C-C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Cl and C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Purity Assessment by Chromatography

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is critical and depends on the analyte's properties.

Logical Workflow for Method Selection

The primary consideration for selecting a chromatographic method for a benzamide derivative is its thermal stability. HPLC is the method of choice for non-volatile or thermally labile compounds, while GC is reserved for volatile and thermally stable substances.[11][12] Given the potential for degradation of halogenated compounds at high temperatures, HPLC is the recommended primary technique for purity analysis of this compound.[11]

cluster_hplc Primary Method cluster_gcms Secondary/Specific Method start Purity Assessment of This compound decision Is the compound thermally stable & volatile? start->decision hplc Use HPLC (Preferred Method) decision->hplc No gcms Use GC-MS decision->gcms Yes hplc_desc Analyzes at ambient temperature, minimizing degradation risk. Ideal for purity assay and non-volatile impurities. gcms_desc High injector/oven temperatures can cause degradation. Useful for profiling volatile impurities only.

Caption: Logical workflow for selecting the appropriate chromatographic method.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard for determining the purity of aromatic amides. It offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a 1 mg/mL concentration.[11]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[11][13]

  • Instrumentation and Conditions: The analysis should be performed on a standard HPLC system equipped with a UV detector. See Table 2 for typical parameters.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Typical Parameters for HPLC Purity Analysis

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size[14]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions.[13][15]
Flow Rate 1.0 mL/min[13]
Column Temp. 30 °C[13]
Detection UV at 254 nm[13]

| Injection Vol. | 10 µL[13] |

Gas Chromatography-Mass Spectrometry (GC-MS)

While not ideal for primary purity assessment due to the risk of thermal degradation, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[11][12]

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in a suitable volatile solvent such as dichloromethane (DCM) or methyl tert-butyl ether.[11][16]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[16]

  • Instrumentation and Conditions: The analysis should be performed on a gas chromatograph coupled to a mass spectrometer. A low-temperature injection and a rapid temperature ramp are advised to minimize on-column degradation.[11] See Table 3 for typical parameters.

  • Data Analysis: Identification of impurities is achieved by matching their mass spectra against a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Table 3: Typical Parameters for GC-MS Impurity Profiling

Parameter Recommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Helium at a constant flow of 1.0 mL/min[17]
Inlet Temperature 250 °C (use lowest feasible temperature)
Injection Mode Splitless (for trace analysis)
Oven Program Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min.[14]
MS Ion Source Electron Ionization (EI) at 70 eV[17]

| MS Scan Range | 40-500 m/z |

Summary and Recommendations

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The initial confirmation of the compound's identity should be established using a combination of NMR, MS, and IR spectroscopy. For purity assessment, a validated reversed-phase HPLC method is strongly recommended as the primary technique for its robustness and suitability for non-volatile, potentially thermally labile compounds. GC-MS analysis can serve as a valuable orthogonal technique, specifically for the detection and identification of volatile process-related impurities. By employing these methods, researchers and drug development professionals can ensure a high degree of confidence in the quality and integrity of this compound for its intended applications.

References

Methodological & Application

Protocol for Cobalt(III)-Catalyzed Annulation of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Cobalt(III)-catalyzed annulation of 4-bromo-2-chlorobenzamide, a versatile building block in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of both bromo and chloro substituents offers orthogonal handles for subsequent cross-coupling reactions, making the products of this protocol valuable intermediates in the synthesis of novel pharmaceutical agents.

The described methodology is based on established Co(III)-catalyzed C-H activation and annulation reactions of substituted benzamides. While a specific protocol for this compound is not extensively documented, the presented protocol is adapted from successful reactions with structurally similar halo-substituted benzamides.[1][2]

Data Presentation: Reaction Parameters for Co(III)-Catalyzed Annulation of Benzamides

The following table summarizes typical reaction conditions and yields for the Co(III)-catalyzed annulation of various benzamides with alkynes and alkenes, providing a basis for the protocol developed for this compound.

SubstrateCoupling PartnerCatalyst SystemSolventAdditiveTemp. (°C)Time (h)Yield (%)Reference
m-chlorobenzamideFluoroalkylated alkyneCo(acac)₂·2H₂ODCE-1002483[1]
BenzamideFluoroalkylated alkyneCo(acac)₂·2H₂ODCE-1002495[1][3][4]
N-chlorobenzamideSubstituted alkene[CpCo(CO)I₂]DCEAgSbF₆, NaOAcRT1280-95[5]
N-chlorobenzamideMaleimide--INVALID-LINK--₂DCENaOAcRT1270-92[6]
N-chlorobenzamideCyclopropene[Cp*Co(III) complex]DCEAgSbF₆, NaOAc4012up to 99[7][8]

Experimental Protocol: Annulation of this compound with an Alkyne

This protocol describes the synthesis of a substituted isoquinolinone via the Co(III)-catalyzed annulation of this compound with a generic internal alkyne (e.g., diphenylacetylene).

Materials:

  • This compound

  • Diphenylacetylene (or other suitable alkyne)

  • [Cp*Co(CO)I₂] (Cobalt(III) catalyst precursor)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Sodium acetate (NaOAc)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the alkyne (1.2 equiv), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (20 mol%), and NaOAc (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 40-100 °C if necessary, based on preliminary small-scale trials) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired annulated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.

Proposed Reaction Pathway

The proposed catalytic cycle for the Co(III)-catalyzed annulation of an N-chlorobenzamide with an alkene is depicted below. The reaction is believed to proceed via C-H activation, coordination of the coupling partner, migratory insertion, and reductive elimination to furnish the annulated product and regenerate the active catalyst.

G cluster_0 Catalytic Cycle A Cp*Co(III) Catalyst B C-H Activation (forms Cobaltacycle) A->B - HCl C Alkyne/Alkenes Coordination B->C + Alkyne/Alkenes D Migratory Insertion C->D E Reductive Elimination D->E E->A + Oxidant (if needed) F Annulated Product E->F G This compound G->B G A Reagent Preparation (under Argon) B Reaction Setup in Schlenk Tube A->B C Solvent Addition (Anhydrous DCE) B->C D Reaction at RT or Heat (12-24h) C->D E Reaction Monitoring (TLC) D->E F Aqueous Work-up & Extraction E->F Upon Completion G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I

References

Application Notes and Protocols: Synthesis of Dihydroisoquinolinones Using 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of dihydroisoquinolinones, utilizing 4-Bromo-2-chlorobenzamide as a key starting material. The described methodology is based on established transition-metal-catalyzed C-H activation/annulation reactions, offering a strategic approach to constructing this important heterocyclic scaffold. Dihydroisoquinolinones are prevalent core structures in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development.

Introduction

The synthesis of substituted dihydroisoquinolinones is a focal point in synthetic organic chemistry due to their presence in a wide array of natural products and pharmaceuticals. Modern synthetic strategies often employ transition-metal catalysis to achieve efficient and regioselective C-H functionalization. Among these, the cobalt(III)-catalyzed annulation of N-chlorobenzamides with alkenes has emerged as a powerful method for constructing the dihydroisoquinolinone core under mild conditions.[1][2][3] This protocol adapts this methodology for the use of this compound, a readily available starting material, to generate a highly functionalized dihydroisoquinolinone product. The bromo- and chloro-substituents on the resulting scaffold offer valuable handles for further synthetic diversification, enabling the exploration of a broader chemical space for drug discovery programs.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the N-chloro derivative of this compound. This is a crucial step to enable the subsequent cobalt-catalyzed C-H activation. The resulting N-chloroamide then undergoes a [4+2] annulation with an alkene, such as vinyl acetate, which serves as an ethylene surrogate.[1] The reaction is catalyzed by a Cp*Co(III) complex and proceeds under redox-neutral conditions at ambient temperature, with the N-Cl bond acting as an internal oxidant.[2]

Caption: Proposed two-step synthesis of a dihydroisoquinolinone from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Chloro-4-bromo-2-chlorobenzamide

This procedure outlines the preparation of the N-chloroamide precursor.

Materials:

  • This compound

  • tert-Butyl hypochlorite (t-BuOCl)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq.), add anhydrous dichloromethane under an inert atmosphere of nitrogen.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add tert-butyl hypochlorite (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude N-Chloro-4-bromo-2-chlorobenzamide, which can be used in the next step without further purification.

Protocol 2: Cobalt(III)-Catalyzed Synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one

This protocol details the C-H activation and annulation step.

Materials:

  • N-Chloro-4-bromo-2-chlorobenzamide

  • [Cp*Co(CO)I₂] (Pentamethylcyclopentadienyl cobalt(III) diiodide carbonyl)

  • Silver acetate (AgOAc)

  • Vinyl acetate

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add N-Chloro-4-bromo-2-chlorobenzamide (1.0 eq.), [Cp*Co(CO)I₂] (5 mol%), and AgOAc (20 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,2-dichloroethane, followed by vinyl acetate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

The following table summarizes representative reaction parameters and expected yields based on analogous transformations reported in the literature.[1][3]

EntrySubstrateCoupling PartnerCatalyst Loading (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
1N-Chloro-4-bromo-2-chlorobenzamideVinyl Acetate5AgOAc (20)DCERT1875-85

*Expected yield based on similar reported reactions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target dihydroisoquinolinone.

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Setup under Inert Atmosphere Start->Setup NChlorination N-Chlorination of Benzamide Setup->NChlorination Workup1 Solvent Removal NChlorination->Workup1 Cyclization Co(III)-Catalyzed Annulation Workup1->Cyclization Workup2 Filtration through Celite Cyclization->Workup2 Purification Column Chromatography Workup2->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for the synthesis of dihydroisoquinolinones.

Conclusion

The provided protocols offer a robust framework for the synthesis of a substituted dihydroisoquinolinone from this compound. This approach leverages a well-established cobalt(III)-catalyzed C-H activation/annulation reaction, providing a reliable and efficient route to a valuable heterocyclic scaffold. The resulting product is well-suited for further functionalization, making this methodology highly applicable to medicinal chemistry and drug discovery research. Researchers are encouraged to optimize the reaction conditions for their specific needs and to explore the derivatization of the halogenated product.

References

Application Notes and Protocols: 4-Bromo-2-chlorobenzamide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Bromo-2-chlorobenzamide as a versatile scaffold in medicinal chemistry and drug discovery. While direct biological data for this specific compound is limited in publicly available literature, extensive research on its derivatives highlights its promise as a building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document compiles quantitative data from closely related analogs, details relevant experimental protocols, and visualizes potential mechanisms of action to guide further research.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable starting material in organic synthesis. The presence of bromine and chlorine atoms, along with the amide functionality, offers multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for biological screening. Research on its derivatives has revealed significant potential in targeting key biological pathways involved in cancer and microbial infections. The benzamide moiety is a well-established pharmacophore found in numerous approved drugs, and its halogenated derivatives are known to exhibit enhanced biological activities.

Applications in Anticancer Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The primary mechanisms of action for these related compounds involve the inhibition of crucial enzymes in cell signaling and DNA repair pathways, such as Poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.

PARP Inhibition

The benzamide structure is a key feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] These inhibitors are particularly effective in cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Quantitative Data: Anticancer Activity of Benzamide Derivatives

Compound IDDerivative StructureTarget Cell LineAssayActivity (IC50 in µM)
1 N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamideMCF-7 (Breast Cancer)Anticancer AssayNot specified, but noted to inhibit cell proliferation
2 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeMCF-7 (Breast Cancer)SRB Assay38.0
3 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeMCF-7 (Breast Cancer)SRB Assay40.6

Note: The data presented is for derivatives of the chlorobenzamide scaffold and is intended to be representative of the potential of this compound analogs.

Signaling Pathway: PARP Inhibition in DNA Damage Response

PARP_Inhibition cluster_0 Cellular Stress cluster_1 DNA Repair Pathway cluster_2 Drug Intervention cluster_3 Cellular Outcome DNA Damage DNA Damage SSB Single-Strand Break DNA Damage->SSB causes PARP1 PARP1 BER Base Excision Repair PARP1->BER recruits DSB Double-Strand Break (Replication Fork Collapse) PARP1->DSB leads to (if inhibited) BER->SSB repairs SSB->PARP1 activates Apoptosis Apoptosis DSB->Apoptosis induces This compound\nDerivative (PARP Inhibitor) This compound Derivative (PARP Inhibitor) This compound\nDerivative (PARP Inhibitor)->PARP1 inhibits

PARP Inhibition Pathway
Tyrosine Kinase Inhibition

The 4-chlorobenzamide moiety has been integrated into molecules designed to inhibit tyrosine kinases, which are key mediators of cell signaling pathways that are often dysregulated in cancer.[1][2] Inhibition of these kinases can effectively block tumor growth and proliferation.

Signaling Pathway: Tyrosine Kinase Inhibition

TK_Inhibition cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Drug Intervention cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) P1 Phosphorylation RTK->P1 activates Ligand Growth Factor Ligand->RTK binds Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P1->Downstream initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotes TKI This compound Derivative (TKI) TKI->RTK inhibits Apoptosis Apoptosis TKI->Apoptosis induces

Tyrosine Kinase Inhibition Pathway

Applications in Antimicrobial Drug Discovery

Derivatives of this compound have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The presence of halogens on the benzamide scaffold is known to enhance antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Benzamide Derivatives

Compound IDDerivative StructureTarget OrganismMIC (µg/mL)
4 N-(4-(4-bromophenyl)thiazol-2-yl) derivativesGram-positive bacteria10–25
5 (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide metal complexesBacillus subtilis, Escherichia coli-
6 N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus, E. coli, Candida spp.32

Note: The data presented is for derivatives and is intended to be representative of the potential of this compound analogs. MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of benzamide derivatives. These should be optimized for the specific compound and biological system under investigation.

Synthesis of this compound Derivatives (General Workflow)

Synthesis_Workflow cluster_0 Starting Material cluster_1 Activation cluster_2 Amidation cluster_3 Product cluster_4 Purification Start 4-Bromo-2-chlorobenzoic acid AcylChloride Acyl Chloride Formation (e.g., SOCl2, Oxalyl chloride) Start->AcylChloride Amidation Amidation with Primary/Secondary Amine AcylChloride->Amidation Product This compound Derivative Amidation->Product Purification Purification (Crystallization, Chromatography) Product->Purification

General Synthesis Workflow

Protocol: General Synthesis of N-Aryl-4-chlorobenzamides

  • Formation of 4-Chlorobenzoyl Chloride: React 4-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like toluene and may require heating.[2]

  • Amidation: The synthesized 4-chlorobenzoyl chloride is then reacted with the desired substituted aniline or other primary/secondary amine in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding N-substituted benzamide.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.[2]

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value can then be calculated.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The data from its derivatives strongly suggest potential applications in oncology and infectious diseases. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the full therapeutic potential of this and related chemical series. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to establish clear structure-activity relationships and to identify lead compounds for further development.

References

Application Notes and Protocols: Step-by-Step Hofmann Rearrangement of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a robust chemical transformation that converts primary amides into primary amines with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate formed by treating the amide with a halogen (typically bromine) in a basic solution. The resulting amine is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed protocol for the Hofmann rearrangement of 4-Bromo-2-chlorobenzamide to produce 4-Bromo-2-chloroaniline, a key intermediate in various developmental pipelines.

Reaction Principle and Stoichiometry

The overall reaction involves the conversion of this compound to 4-Bromo-2-chloroaniline through a multi-step process initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.

Overall Reaction:

This compound + Br₂ + 4NaOH → 4-Bromo-2-chloroaniline + Na₂CO₃ + 2NaBr + 2H₂O

Key Reaction Intermediates and Products:

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₇H₅BrClNO234.48Starting Material
BromineBr₂159.81Reagent
Sodium HydroxideNaOH40.00Reagent/Base
4-Bromo-2-chloroanilineC₆H₅BrClN206.47Product

Experimental Protocol

This protocol is adapted from established procedures for the Hofmann rearrangement of substituted benzamides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Hypobromite Solution

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide (4.0 eq) in deionized water.

  • Slowly add bromine (1.1 eq) to the cold, stirred sodium hydroxide solution. Maintain the temperature below 10 °C during the addition. The solution should turn a pale yellow, indicating the formation of sodium hypobromite.

Step 2: Reaction with this compound

  • In a separate flask, suspend this compound (1.0 eq) in deionized water.

  • Cool the amide suspension in an ice bath.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the stirred amide suspension. Maintain the temperature below 10 °C.

Step 3: Rearrangement

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature while stirring.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours to facilitate the rearrangement. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 4-Bromo-2-chloroaniline can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

Expected Yield and Physicochemical Properties:

ParameterValue
Expected Yield 70-85% (Estimated based on typical Hofmann rearrangements of aromatic amides)
Appearance White to off-white crystalline solid[1]
Melting Point 70-72 °C[2]
Molecular Weight 206.47 g/mol [3]

Spectroscopic Data for 4-Bromo-2-chloroaniline:

TechniqueData
¹H NMR (CDCl₃) δ 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H)
¹³C NMR (CDCl₃) δ 142.1, 131.6, 130.5, 119.9, 116.8, 109.3
Mass Spectrum (EI) m/z 205 (M⁺)
Infrared (Film) 3483, 3375, 1616, 1485, 1396, 1296, 1253, 1153, 1043, 867, 844, 808, 711, 623 cm⁻¹

Visualizations

Hofmann Rearrangement Mechanism:

Hofmann_Rearrangement cluster_step1 Step 1: N-Bromination cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Hydrolysis & Decarboxylation Amide This compound N_Bromoamide N-Bromo-4-bromo-2-chlorobenzamide Amide->N_Bromoamide Br₂ / NaOH N_Bromoamide_anion N-Bromoamide Anion N_Bromoamide->N_Bromoamide_anion NaOH Isocyanate 4-Bromo-2-chlorophenyl isocyanate N_Bromoamide_anion->Isocyanate -Br⁻ Carbamic_acid Carbamic Acid Intermediate Isocyanate->Carbamic_acid H₂O Amine 4-Bromo-2-chloroaniline Carbamic_acid->Amine -CO₂

Caption: Mechanism of the Hofmann rearrangement of this compound.

Experimental Workflow:

Experimental_Workflow Start Start Prep_Hypobromite Prepare Sodium Hypobromite Solution (Br₂ + NaOH in ice bath) Start->Prep_Hypobromite Reaction React with this compound (Maintain <10 °C) Prep_Hypobromite->Reaction Rearrangement Heat to 50-60 °C for 1-2 hours Reaction->Rearrangement Workup Work-up: - Extraction with CH₂Cl₂ - Wash with NaHCO₃ and Brine Rearrangement->Workup Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography/Recrystallization Workup->Purification Product 4-Bromo-2-chloroaniline Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Electrophilic Amination of Arenes with 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Arylamines are a prevalent structural motif in a vast array of biologically active molecules. Electrophilic amination has emerged as a powerful strategy for the direct introduction of a nitrogen-containing functional group onto an aromatic ring. This method offers a complementary approach to traditional methods such as nitration/reduction sequences or transition-metal-catalyzed cross-coupling reactions.[1][2]

This document provides detailed application notes and protocols for the use of 4-Bromo-2-chlorobenzamide as a reagent for the electrophilic amination of arenes. While specific literature on this exact reagent is limited, its reactivity can be inferred from the well-established chemistry of the broader class of N-haloamides.[3] The N-chloroamide functionality serves as a source of electrophilic nitrogen, where the nitrogen atom is rendered electron-deficient by the adjacent chlorine and carbonyl groups.[3] The presence of both bromo and chloro substituents on the benzamide ring offers potential for further synthetic diversification of the resulting N-aryl benzamide products through subsequent cross-coupling reactions.[3]

Reaction Principle

The electrophilic amination of arenes using an N-chloroamide like this compound is typically facilitated by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the N-chloroamide, further increasing the electrophilicity of the nitrogen atom. This activated species is then susceptible to attack by an electron-rich arene, proceeding through a standard electrophilic aromatic substitution mechanism.

Experimental Protocols

Caution: These protocols involve the use of potentially hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-chloro-4-bromo-2-chlorobenzamide

This protocol describes a general method for the N-chlorination of a primary amide, adapted for this compound.

Materials:

  • This compound

  • tert-Butyl hypochlorite (t-BuOCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butyl hypochlorite (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-chloro-4-bromo-2-chlorobenzamide.[3]

  • The product should be stored in a cool, dark place and used without undue delay due to the potential instability of the N-Cl bond.[4]

Protocol 2: Electrophilic Amination of an Electron-Rich Arene

This protocol provides a general procedure for the Lewis acid-promoted amination of an arene with the in-situ-prepared or isolated N-chloro-4-bromo-2-chlorobenzamide.

Materials:

  • Electron-rich arene (e.g., anisole, toluene)

  • N-chloro-4-bromo-2-chlorobenzamide

  • Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arene (1.0-1.5 eq) and anhydrous dichloromethane.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (1.1 eq) in portions to the stirred solution.[3]

  • In a separate flask, dissolve N-chloro-4-bromo-2-chlorobenzamide (1.0 eq) in anhydrous dichloromethane.

  • Add the N-chloro-4-bromo-2-chlorobenzamide solution dropwise to the reaction mixture at 0 °C.[3]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.[3]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.[3]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-bromo-2-chlorobenzamide.[3]

Data Presentation

Table 1: Representative Yields for the Amination of Aryl Grignard Reagents with 4-Bromo-N-chlorobenzamide

EntryAryl Grignard ReagentProductReaction ConditionsYield (%)
1Phenylmagnesium BromideN-Phenyl-4-bromobenzamideTHF, TMEDA, 0 °C to rt85
24-Methoxyphenylmagnesium BromideN-(4-Methoxyphenyl)-4-bromobenzamideTHF, TMEDA, 0 °C to rt82
32-Thienylmagnesium BromideN-(2-Thienyl)-4-bromobenzamideTHF, TMEDA, 0 °C to rt78

Note: The data in this table is based on representative examples and may not be directly transferable to the electrophilic amination of arenes.[5]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of N-chloro-4-bromo-2-chlorobenzamide cluster_amination Electrophilic Amination S1 Dissolve this compound in CH2Cl2 S2 Cool to 0 °C S1->S2 S3 Add t-BuOCl S2->S3 S4 Stir at 0 °C then RT S3->S4 S5 Workup (Wash, Dry, Concentrate) S4->S5 A4 Add N-chloro-4-bromo-2-chlorobenzamide solution S5->A4 Use directly or after isolation A1 Dissolve Arene in CH2Cl2 A2 Cool to 0 °C A1->A2 A3 Add Lewis Acid A2->A3 A3->A4 A5 Stir at 0 °C then RT A4->A5 A6 Quench with HCl A5->A6 A7 Workup and Purification A6->A7

Caption: Workflow for the synthesis and use of N-chloro-4-bromo-2-chlorobenzamide.

Proposed Reaction Mechanism

G reagent N-chloro-4-bromo-2-chlorobenzamide + Lewis Acid (LA) activated Activated Electrophilic Nitrogen Species reagent->activated Activation intermediate Sigma Complex (Wheland Intermediate) activated->intermediate Nucleophilic Attack arene Arene (Nucleophile) arene->intermediate product N-Aryl-4-bromo-2-chlorobenzamide intermediate->product Deprotonation deprotonation -H+

Caption: Proposed mechanism for Lewis acid-promoted electrophilic amination of an arene.

References

The Role of 4-Bromo-2-chlorobenzamide in the Synthesis of Novel Agricultural Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzamide is a halogenated aromatic amide that holds significant potential as a versatile intermediate in the synthesis of novel agricultural chemicals. Its bifunctional nature, featuring a reactive benzamide moiety and specific halogen substitutions, makes it a valuable building block for creating complex molecules with potential insecticidal and fungicidal properties. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in public literature, its structure is analogous to key precursors in the synthesis of modern diamide insecticides. This document provides detailed application notes on its potential uses and generalized experimental protocols for its incorporation into novel agrochemical discovery programs.

Application Notes

This compound serves as a strategic precursor for the development of new active ingredients, primarily by leveraging its amide functionality and the substituted benzene ring.

1. Precursor to Novel Diamide Insecticides:

The primary potential application of this compound is in the synthesis of novel diamide insecticides. The diamide class, which includes highly successful products like chlorantraniliprole, acts on insect ryanodine receptors, causing uncontrolled calcium release and paralysis. The core structure of these insecticides often involves an amide linkage between a substituted benzoic acid and a substituted aniline or heterocyclic amine.

This compound can be envisioned as a key component in a convergent synthesis strategy. Through amide coupling reactions, it can be linked with various heterocyclic carboxylic acids, a common feature in many modern insecticides. The bromo and chloro substituents on the benzamide ring can influence the molecule's binding affinity to the target site and its metabolic stability in the target pest.

2. Intermediate for Substituted Benzamide Fungicides:

The benzamide moiety is also a key feature in certain classes of fungicides. By modifying the functional groups on the aromatic ring, it is plausible to synthesize novel compounds with fungicidal activity. The bromine atom on this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce other functional groups that may enhance antifungal efficacy.

3. Building Block for Structure-Activity Relationship (SAR) Studies:

In the discovery phase of new agrochemicals, generating a library of related compounds is crucial for understanding the relationship between chemical structure and biological activity. This compound is an excellent starting point for creating a diverse set of candidate molecules. The bromine and chlorine atoms can be systematically replaced or supplemented with other substituents to probe the electronic and steric requirements for optimal activity.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 426265-73-8
Molecular Formula C₇H₅BrClNO
Molecular Weight 234.48 g/mol
Appearance White to off-white solid
Melting Point 158-162 °C
Solubility Soluble in many organic solvents

Experimental Protocols

The following are detailed protocols for key reactions involving this compound to synthesize potential agrochemical candidates. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a Novel Diamide Insecticide Candidate via Amide Coupling

This protocol describes a general method for the amide coupling of this compound with a heterocyclic carboxylic acid, a key step in the synthesis of many diamide insecticides.

Materials:

  • This compound

  • A heterocyclic carboxylic acid (e.g., 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (Et₃N) or Pyridine

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

Step 1: Acyl Chloride Formation

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acyl chloride. This is typically used immediately in the next step.

Step 2: Amide Coupling

  • In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the solution of this compound.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final diamide compound.

Expected Outcome and Data:

The yield and purity of the final product will depend on the specific substrates and reaction conditions. For analogous reactions in the synthesis of diamide insecticides, yields can range from 60% to 90%. Characterization of the final product should be performed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Diagram 1: Proposed Synthetic Pathway for a Novel Diamide Insecticide

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling A Heterocyclic Carboxylic Acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, cat. DMF, DCM D Novel Diamide Insecticide Candidate B->D Et3N, DCM C This compound C->D G start Start dissolve Dissolve this compound and base in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add acyl chloride solution dropwise cool->add_acyl_chloride stir Stir at 0°C then warm to RT add_acyl_chloride->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end G diamide Diamide Insecticide ryr Ryanodine Receptor (RyR) in muscle cell diamide->ryr Binds to ca_channel Calcium Channel ryr->ca_channel Activates sr Sarcoplasmic Reticulum (SR) ca_channel->sr Located on ca_release Uncontrolled Ca2+ Release ca_channel->ca_release Opens paralysis Muscle Paralysis ca_release->paralysis Leads to death Insect Death paralysis->death

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzamide is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two distinct halogen atoms—a bromine and a chlorine—on the aromatic ring, offering opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for a chemoselective approach, where the more reactive C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations. This document provides detailed application notes and protocols for the major palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The general principle of chemoselectivity in these reactions is governed by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1] This inherent difference in reactivity allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the benzamide ring.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.

Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling
EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100880-90
3Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101275-85
4Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (3:1)801670-80

Yields are estimated based on reactions with similar substrates and are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired 4-aryl-2-chlorobenzamide.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3][4] This reaction is instrumental in the synthesis of aryl amines, which are prevalent in many biologically active compounds.[5]

Data Presentation: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination
EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102470-80
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuBrettPhos (2)LHMDS (1.5)THF801675-85
4IndolePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene1102065-75

Yields are estimated based on reactions with similar substrates and are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 equiv.), the palladium precursor, the phosphine ligand, and the base.[5]

  • Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent.[5]

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at the specified temperature. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: After cooling the reaction to room temperature, quench with water and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

III. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This method is highly effective for the synthesis of arylalkynes.

Data Presentation: Representative Reaction Conditions and Yields for Sonogashira Coupling
EntryTerminal AlkynePd-Catalyst (mol%)Cu(I) source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60880-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.5)Toluene701085-95
31-HexynePdCl₂(MeCN)₂ (2)CuI (4)Piperidine (2)DMF501275-85
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Et₃N (3)AcetonitrileRT2470-80

Yields are estimated based on reactions with similar substrates and are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.[8]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.1-1.5 equiv.) via syringe.[8]

  • Reaction Execution: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

IV. Heck Coupling: C-C (sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9][10] This reaction is a valuable tool for the synthesis of substituted alkenes.

Data Presentation: Representative Reaction Conditions and Yields for Heck Coupling
EntryAlkenePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1201865-75
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)NMP1102060-70
42-VinylpyridinePd(PPh₃)₄ (4)-i-Pr₂NEt (2)Acetonitrile803655-65

Yields are estimated based on reactions with similar substrates and are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocol: General Procedure for Heck Coupling
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if needed), and the base.

  • Reagent Addition: Add the alkene (1.5 equiv.) and the degassed solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool and Quench reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry and Concentrate extraction->purification analysis Purify by Chromatography purification->analysis end Characterize Product analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Structural Diversification of this compound

Structural Diversification start This compound Br Cl suzuki Suzuki Coupling (R-B(OH)₂) start:f0->suzuki hartwig Buchwald-Hartwig (R₂NH) start:f0->hartwig sonogashira Sonogashira Coupling (R-C≡CH) start:f0->sonogashira heck Heck Coupling (Alkene) start:f0->heck prod_suzuki 4-Aryl-2-chlorobenzamide R Cl suzuki->prod_suzuki prod_hartwig 4-(Amino)-2-chlorobenzamide NR₂ Cl hartwig->prod_hartwig prod_sonogashira 4-(Alkynyl)-2-chlorobenzamide C≡C-R Cl sonogashira->prod_sonogashira prod_heck 4-(Alkenyl)-2-chlorobenzamide Alkenyl Cl heck->prod_heck

Caption: Chemoselective functionalization at the C-Br bond of this compound.

References

Synthesis of 4-bromoaniline from 4-Bromo-2-chlorobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromoaniline from 4-bromo-2-chlorobenzamide. The synthesis is a two-step process commencing with a Hofmann rearrangement of this compound to yield the intermediate, 4-bromo-2-chloroaniline. This is followed by a selective reductive dechlorination of the intermediate to produce the final product, 4-bromoaniline. This protocol offers a viable pathway for the preparation of 4-bromoaniline, a key building block in the synthesis of various pharmaceuticals and other fine chemicals.

Introduction

4-Bromoaniline is a crucial intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and dyes. The synthesis of this compound from readily available starting materials is of significant interest. This application note details a two-step synthetic route starting from this compound. The initial Hofmann rearrangement facilitates the conversion of the primary amide to a primary amine with the loss of one carbon atom, while the subsequent selective catalytic hydrogenation enables the removal of the ortho-chloro substituent.

Signaling Pathways and Experimental Workflow

The overall synthetic pathway involves two distinct chemical transformations. The first is the Hofmann rearrangement, which proceeds through an isocyanate intermediate. The second is a catalytic reductive dehalogenation.

Synthesis_Workflow cluster_step1 Step 1: Hofmann Rearrangement cluster_step2 Step 2: Reductive Dechlorination A This compound B N-bromoamide intermediate A->B Br₂, NaOH (aq) C Isocyanate intermediate B->C Rearrangement D 4-Bromo-2-chloroaniline C->D Hydrolysis E 4-Bromo-2-chloroaniline F 4-Bromoaniline E->F H₂, Pd/C, Base

Caption: Synthetic workflow for the preparation of 4-bromoaniline.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-chloroaniline via Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (4.0 equivalents) in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10 °C.

  • In a separate flask, suspend this compound (1.0 equivalent) in water.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the this compound suspension with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-chloroaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 4-bromoaniline via Reductive Dechlorination

This step involves the selective removal of the chlorine atom by catalytic hydrogenation. Bromides are generally less reactive towards catalytic hydrogenation than chlorides, allowing for selective dehalogenation.

Materials:

  • 4-Bromo-2-chloroaniline

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium acetate (NaOAc) or other suitable base (1.5 equivalents)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve 4-bromo-2-chloroaniline (1.0 equivalent) in methanol or ethanol.

  • Add sodium acetate (1.5 equivalents) to the solution.

  • Carefully add 10% palladium on carbon (5 mol%) to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-bromoaniline.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis.

StepReactantProductReagentsExpected Yield (%)Purity (%)
1This compound4-Bromo-2-chloroanilineBr₂, NaOH75-85>95 (after purification)
24-Bromo-2-chloroaniline4-Bromoaniline10% Pd/C, H₂, NaOAc80-90>98 (after purification)

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure sufficient heating time and monitor by TLC.
Side reactions.Maintain low temperature during hypobromite addition.
Step 2: Incomplete Dechlorination Catalyst poisoning or deactivation.Use fresh, high-quality catalyst. Ensure starting material is pure.
Insufficient hydrogen pressure.Ensure the system is properly sealed and purged with hydrogen.
Step 2: Over-reduction (loss of bromine) Reaction time too long or conditions too harsh.Monitor the reaction closely by TLC/GC-MS and stop once the starting material is consumed.
Reduce catalyst loading or hydrogen pressure.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of 4-bromoaniline from this compound. The protocols are suitable for laboratory-scale synthesis and can be optimized for larger-scale production. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols for Transition Metal-Catalyzed C-H Activation Utilizing 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This strategy circumvents the need for pre-functionalized starting materials, streamlining synthetic routes and facilitating the rapid diversification of molecular scaffolds. 4-Bromo-2-chlorobenzamide presents a unique substrate for such transformations, featuring a directing amide group and two distinct halogen atoms (Br and Cl) that offer orthogonal handles for subsequent cross-coupling reactions. The electron-withdrawing nature of the chloro and bromo substituents can influence the reactivity of the aromatic ring, making the strategic activation of specific C-H bonds a key challenge and opportunity.

This document provides detailed application notes and representative protocols for the transition metal-catalyzed C-H activation of benzamide substrates, with a focus on methodologies applicable to this compound. While specific experimental data for this compound is limited in the current literature, the protocols provided herein are based on well-established procedures for structurally related benzamides and are expected to serve as a valuable starting point for reaction optimization.

General Experimental Workflow

A typical transition metal-catalyzed C-H activation experiment follows a general workflow from reaction setup to product analysis. The following diagram illustrates the key steps involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reaction Setup: - Substrate (this compound) - Catalyst (e.g., Pd, Rh, Ru complex) - Ligand (if required) - Additives/Oxidants - Solvent reaction Inert Atmosphere (N2 or Ar) Heating (as required) Stirring for specified time prep->reaction Execute Reaction workup Quenching Extraction Drying Solvent Removal reaction->workup Isolate Crude Product purification Column Chromatography Recrystallization workup->purification analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - Yield Determination purification->analysis Analyze Pure Product G cluster_cycle Pd(II)-Catalyzed C-H Olefination Cycle pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate substrate This compound substrate->palladacycle C-H Activation olefin_complex Olefin Coordination palladacycle->olefin_complex + Olefin insertion_product Migratory Insertion Product olefin_complex->insertion_product Migratory Insertion product Ortho-Olefinated Product insertion_product->product β-Hydride Elimination pd_0 Pd(0) insertion_product->pd_0 pd_0->pd_ii Re-oxidation oxidant Oxidant (e.g., Ag₂CO₃) oxidant->pd_ii G cluster_rhodium Rhodium-Catalyzed [4+2] Annulation benzamide This compound (Directing Group) isoquinolone Substituted Isoquinolone benzamide->isoquinolone alkyne Alkyne/Alkene alkyne->isoquinolone rh_catalyst Rh(III) Catalyst rh_catalyst->isoquinolone Catalyzes oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->isoquinolone Enables

Application Notes and Protocols: Palladium-Catalyzed Alkenylation of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures from readily available precursors. 4-Bromo-2-chlorobenzamide is a valuable building block, featuring two distinct halogen atoms that allow for selective functionalization. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions permits the chemoselective alkenylation at the 4-position. This allows for the introduction of a variety of alkenyl groups, while leaving the chlorine atom at the 2-position available for subsequent transformations.

Reaction Mechanism: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) species. The generally accepted mechanism for the reaction of this compound with an alkene is as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is the chemoselective step, as the C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. This step forms a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a palladium-hydride species and releasing the substituted alkene product.

  • Reductive Elimination and Catalyst Regeneration: In the final step, a base is used to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HBr from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

Catalytic Cycle Diagram

Heck_Reaction cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex [ArPd(II)(Br)L2(Alkene)] ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Alkyl_Pd_Complex R-CH2-CH(Ar)-Pd(II)(Br)L2 Alkene_Complex->Alkyl_Pd_Complex Migratory Insertion Pd_Hydride_Complex [HPd(II)(Br)L2(Product)] Alkyl_Pd_Complex->Pd_Hydride_Complex syn-β-Hydride Elimination Pd_Hydride_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+Br-) Product Substituted Alkene Pd_Hydride_Complex->Product Product Release ArBr This compound Alkene Alkene Base Base HBaseBr H-Base+Br-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Data Presentation: Representative Conditions for Heck Reactions

As no specific data for this compound is available, the following table summarizes typical conditions for the Heck reaction of various aryl bromides with common alkenes. These examples can serve as a guide for designing experiments with this compound.

Aryl Bromide Alkene Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001295
4-BromotolueneEthyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMAc1202488
1-Bromo-4-nitrobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP140692
Methyl 4-bromobenzoateStyrenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (2)Dioxane1101690

Experimental Protocols

The following is a generalized protocol for the Mizoroki-Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene). Note: This protocol is a starting point and requires optimization for specific substrates and desired outcomes.

Materials
  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃))

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe. Stir the mixture until the solids are dissolved. Add the base (e.g., Et₃N, 1.5-2.0 equiv.) followed by the alkene (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkenylated product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2. setup->inert reagents Add Reagents: - Anhydrous solvent - Base - Alkene inert->reagents reaction Heat and Stir Reaction Mixture (80-140 °C) reagents->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Work-up: - Dilute with EtOAc and H2O - Extract and wash monitor->workup If complete purify Purification: - Dry and concentrate organic phase - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Mizoroki-Heck reaction represents a powerful and versatile method for the selective alkenylation of this compound at the C-Br bond. While direct literature precedents for this specific transformation are scarce, the well-established reactivity of aryl bromides in this reaction provides a strong basis for the development of a successful synthetic protocol. Careful optimization of the catalyst system, base, solvent, and temperature will be crucial for achieving high yields and selectivity. The resulting 4-alkenyl-2-chlorobenzamide products are valuable intermediates for further synthetic elaboration, making this a key transformation for applications in drug discovery and materials science.

Troubleshooting & Optimization

Optimizing reaction yield for 4-Bromo-2-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-2-chlorobenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, starting from 4-Bromo-2-chlorobenzoic acid.

Problem 1: Low or No Yield of this compound

Potential CauseSuggested Solution
Inefficient activation of the carboxylic acid When using a two-step process via an acyl chloride, ensure the activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride) is fresh and used in appropriate molar excess. The reaction to form the acyl chloride should be monitored to confirm the disappearance of the starting carboxylic acid before proceeding with amination. For one-pot amidations, ensure the coupling reagent (e.g., DCC, EDC) is active and used under the recommended conditions.[1][2][3]
Incomplete amination reaction The reaction of the activated carboxylic acid (e.g., acyl chloride) with the ammonia source (e.g., ammonium hydroxide, ammonia gas) may be incomplete. Ensure an adequate excess of the ammonia source is used. For reactions with aqueous ammonia, maintaining a low temperature during addition can be crucial to prevent side reactions.[4][5]
Decomposition of the product Although this compound is relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acidic or basic conditions) during workup or purification could lead to degradation.[6]
Poor quality of starting materials Verify the purity of the 4-Bromo-2-chlorobenzoic acid and all reagents. Impurities in the starting material can interfere with the reaction.

Problem 2: Formation of Significant Byproducts

Potential CauseSuggested Solution
Side reaction with solvent If using a solvent that can react with the activated carboxylic acid (e.g., methanol with an acyl chloride leading to a methyl ester), switch to an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]
Formation of symmetrical anhydride This can occur if the activated carboxylic acid intermediate reacts with unreacted carboxylic acid. This is more common in one-pot amidations. Ensure slow addition of the coupling agent or that the reaction conditions favor amide formation.[1][5]
Hydrolysis of the acyl chloride If the acyl chloride intermediate is exposed to water before the addition of the ammonia source, it will hydrolyze back to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.

Problem 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Product is contaminated with unreacted starting material If the reaction has not gone to completion, the final product may contain unreacted 4-Bromo-2-chlorobenzoic acid. An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can help remove the acidic starting material.[7]
Presence of byproducts with similar polarity If byproducts are difficult to separate by simple extraction, purification by column chromatography on silica gel is recommended. A solvent system of petroleum ether and ethyl acetate is often effective for similar compounds.[8] Recrystallization from a suitable solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound from 4-Bromo-2-chlorobenzoic acid?

A1: There are two main routes for this conversion:

  • Two-Step Synthesis via Acyl Chloride: This involves first converting the 4-Bromo-2-chlorobenzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to form the desired amide.[2][4]

  • One-Pot Direct Amidation: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct reaction between the carboxylic acid and an ammonia source in a single step.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-Bromo-2-chlorobenzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and dark place to prevent potential degradation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Acyl Chloride

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Bromo-2-chlorobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Bromo-2-chlorobenzoyl chloride.

Step 2: Synthesis of this compound

  • Cool the crude 4-Bromo-2-chlorobenzoyl chloride in an ice bath.

  • Slowly add the acyl chloride to a stirred, cold solution of concentrated ammonium hydroxide.

  • Continue stirring until the reaction is complete.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for Amide Formation

MethodReagentsAdvantagesDisadvantages
Two-Step (Acyl Chloride) SOCl₂ or (COCl)₂, NH₄OHGenerally high yielding, starting materials are readily available.Requires handling of corrosive reagents, two distinct steps.[2][4]
One-Pot (Coupling Agent) DCC or EDC, NH₃ sourceMilder reaction conditions, single step.Coupling agents can be expensive, potential for side reactions like anhydride formation.[3]

Visualizations

Synthesis_Pathway 4-Bromo-2-chlorobenzoic_acid 4-Bromo-2-chlorobenzoic Acid Acyl_Chloride 4-Bromo-2-chlorobenzoyl Chloride 4-Bromo-2-chlorobenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide This compound Acyl_Chloride->Amide NH₄OH

Caption: Two-step synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start_Acid Start with 4-Bromo-2-chlorobenzoic Acid Add_SOCl2 Add SOCl₂ and DMF Start_Acid->Add_SOCl2 Reflux Reflux Reaction Mixture Add_SOCl2->Reflux Remove_Excess Remove Excess SOCl₂ Reflux->Remove_Excess Cool_Acyl_Chloride Cool Acyl Chloride Remove_Excess->Cool_Acyl_Chloride Add_to_Ammonia Add to Cold NH₄OH Cool_Acyl_Chloride->Add_to_Ammonia Stir_Reaction Stir until Complete Add_to_Ammonia->Stir_Reaction Filter_and_Wash Filter and Wash Solid Stir_Reaction->Filter_and_Wash Dry_Product Dry Product Filter_and_Wash->Dry_Product Purification Purification Dry_Product->Purification Recrystallization or Chromatography Troubleshooting_Tree Low_Yield Low or No Yield? Check_Activation Check Carboxylic Acid Activation Low_Yield->Check_Activation Yes Side_Reactions Significant Byproducts? Low_Yield->Side_Reactions No Check_Amination Check Amination Step Check_Activation->Check_Amination Check_Purity Check Starting Material Purity Check_Amination->Check_Purity Check_Solvent Check for Reactive Solvent Side_Reactions->Check_Solvent Yes Purification_Issues Purification Difficulty? Side_Reactions->Purification_Issues No Check_Anhydride Check for Anhydride Formation Check_Solvent->Check_Anhydride Acid_Contamination Use Basic Wash Purification_Issues->Acid_Contamination Yes Column_Chromatography Perform Column Chromatography Acid_Contamination->Column_Chromatography

References

Purification of crude 4-Bromo-2-chlorobenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Bromo-2-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of this compound, which has both polar (amide) and nonpolar (bromochlorophenyl) functionalities, a moderately polar solvent or a mixed solvent system is often effective. Ethanol, or an ethanol/water mixture, is a good starting point for solvent screening. Acetone and ethyl acetate are also potential candidates. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude sample.

Q2: My crude this compound sample is colored. How can I remove the colored impurities?

A2: Colored impurities can often be removed by treating the hot, dissolved solution with activated charcoal. After dissolving the crude product in a minimal amount of hot recrystallization solvent, a small amount of activated charcoal is added to the solution. The mixture is then briefly heated and subsequently filtered while hot to remove the charcoal, which adsorbs the colored impurities.[1]

Q3: What are the likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. If synthesized from 4-bromo-2-chlorobenzoic acid, unreacted starting material may be present. If the amide is formed from the corresponding acyl chloride, hydrolysis of the acyl chloride back to the carboxylic acid is a possibility. Side products from the amidation or bromination steps of related syntheses could also be present.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize the yield, it is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution upon cooling, thus lowering the recovery.[2] Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and can improve the overall yield of the purified product.[3]

Data Presentation: Solvent Selection Guide

The following table provides estimated solubility data for this compound in common laboratory solvents at different temperatures to aid in the selection of an appropriate recrystallization solvent. It is important to note that this data is estimated based on the principles of "like dissolves like" and the behavior of structurally similar compounds. Experimental verification is highly recommended.

SolventPolarityBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
WaterHigh100InsolubleSparingly soluble
EthanolHigh78Sparingly solubleSoluble
MethanolHigh65Sparingly solubleSoluble
AcetoneMedium56Moderately solubleVery soluble
Ethyl AcetateMedium77Moderately solubleVery soluble
TolueneLow111Sparingly solubleModerately soluble
HexaneLow69InsolubleInsoluble

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests (or the data table above), select a suitable solvent. For this protocol, ethanol is used as an example.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Start Crude this compound AddSolvent Add minimum hot solvent Start->AddSolvent HeatStir Heat and stir AddSolvent->HeatStir Dissolved Completely dissolved? HeatStir->Dissolved Dissolved->AddSolvent No HotFiltration Hot filtration (optional) Dissolved->HotFiltration Yes Cooling Slow cooling to RT Dissolved->Cooling No insoluble impurities HotFiltration->Cooling IceBath Cool in ice bath Cooling->IceBath VacuumFiltration Vacuum filtration IceBath->VacuumFiltration Wash Wash with cold solvent VacuumFiltration->Wash Dry Dry crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

This troubleshooting guide is designed to help you resolve common issues encountered during the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue NoCrystals No crystals form upon cooling Start->NoCrystals OilingOut Compound 'oils out' Start->OilingOut LowYield Low yield of crystals Start->LowYield ColoredCrystals Crystals are colored Start->ColoredCrystals InduceCrystallization Induce crystallization: - Scratch flask - Add seed crystal NoCrystals->InduceCrystallization ReduceSolvent Reduce solvent volume and re-cool NoCrystals->ReduceSolvent ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent ChangeSolvent Change solvent or use a solvent pair OilingOut->ChangeSolvent CheckSolventAmount Ensure minimum hot solvent was used LowYield->CheckSolventAmount SlowCooling Ensure slow cooling before ice bath LowYield->SlowCooling Charcoal Use activated charcoal ColoredCrystals->Charcoal

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Identifying and minimizing impurities in 4-Bromo-2-chlorobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-bromo-2-chlorobenzamide. The focus is on identifying and minimizing common impurities that may arise during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start from 4-bromo-2-chlorobenzoic acid. The two main routes are:

  • Two-Step Synthesis via Acyl Chloride: This is a widely used method that involves the initial conversion of 4-bromo-2-chlorobenzoic acid to its more reactive acyl chloride derivative, 4-bromo-2-chlorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia yields the desired this compound.

  • One-Pot Synthesis with Coupling Agents: This method involves the direct conversion of the carboxylic acid to the amide in a single step using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several potential impurities can form depending on the synthetic route chosen. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common impurity is residual 4-bromo-2-chlorobenzoic acid.

  • Reagent-Related Impurities: Byproducts from coupling agents (e.g., dicyclohexylurea if using DCC) can be present.[1]

  • Side-Reaction Products: These can include the corresponding anhydride, which may form from the reaction of the acyl chloride with unreacted carboxylic acid, or products from the hydrolysis of the starting material or product.

  • Isomeric Impurities: Depending on the purity of the starting 4-bromo-2-chlorobenzoic acid, other isomers such as 5-bromo-2-chlorobenzoic acid may carry through the synthesis.

Q3: How can I detect and quantify impurities in my this compound product?

A3: The most common and effective analytical techniques for impurity profiling are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for separating and quantifying the main product from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities if their signals are resolved from the main product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.

Q4: What are the general strategies for minimizing impurity formation?

A4: To minimize impurities, consider the following:

  • Optimize Reaction Conditions: Carefully control reaction temperature, time, and stoichiometry of reagents.

  • Choice of Reagents: Select high-purity starting materials and appropriate coupling agents or chlorinating agents to avoid introducing new impurities.

  • Anhydrous Conditions: For reactions involving acyl chlorides, ensure strictly anhydrous (dry) conditions to prevent hydrolysis back to the carboxylic acid.

  • Purification: Employ effective purification techniques such as recrystallization or column chromatography to remove impurities from the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of this compound.

Possible Cause Recommended Solution
Incomplete reaction.Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Hydrolysis of the acyl chloride intermediate.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient coupling reaction.If using a coupling agent, ensure it is fresh and active. Consider adding an activating agent like HOBt to improve the reaction rate and yield.[1]
Loss of product during workup or purification.Optimize the extraction and purification steps. If recrystallizing, ensure the correct solvent system is used to minimize loss of the product in the mother liquor.

Issue 2: Presence of unreacted 4-bromo-2-chlorobenzoic acid in the final product.

Possible Cause Recommended Solution
Incomplete conversion to the acyl chloride.Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure the reaction goes to completion before adding the ammonia source.
Incomplete amidation reaction.Ensure a sufficient excess of ammonia is used to drive the reaction to completion.
Hydrolysis of the product during workup.Avoid strongly acidic or basic conditions during the workup if the product is susceptible to hydrolysis. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.

Issue 3: Identification of an unknown peak in the HPLC chromatogram.

Possible Cause Recommended Solution
Formation of a side product.Use LC-MS to determine the molecular weight of the unknown impurity. Based on the molecular weight, hypothesize potential structures (e.g., anhydride, dimer, or a product from a side reaction with the solvent).
Presence of an isomeric impurity.If the mass is the same as the product, it could be an isomer. This may originate from the starting material. Analyze the starting 4-bromo-2-chlorobenzoic acid for isomeric purity.
Byproduct from the coupling agent.If a coupling agent like DCC was used, the unknown peak could be dicyclohexylurea. Compare the retention time with a standard of the suspected byproduct.[1]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol )
4-Bromo-2-chlorobenzoic acidUnreacted starting materialC₇H₄BrClO₂235.46
4-Bromo-2-chlorobenzoyl chlorideUnreacted intermediateC₇H₃BrCl₂O253.91
Bis(4-bromo-2-chlorobenzoyl)amineSide reactionC₁₄H₆Br₂Cl₂NO₂454.83
(4-Bromo-2-chlorobenzoyl)ureaSide reaction with urea (from some coupling agents)C₈H₆BrClN₂O₂277.50
5-Bromo-2-chlorobenzamideIsomeric impurity from starting materialC₇H₅BrClNO234.48

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation:

    • Dissolve the crude 4-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • In a separate flask, prepare a concentrated solution of aqueous ammonia.

    • Slowly add the acyl chloride solution to the stirred ammonia solution, maintaining the temperature below 10°C using an ice bath.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove ammonium salts.

    • Dry the solid under vacuum to yield crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_product Final Product start 4-Bromo-2-chlorobenzoic Acid activation Acyl Chloride Formation (e.g., SOCl2) start->activation Step 1 amidation Reaction with Ammonia (NH3) activation->amidation Step 2 product This compound amidation->product

Caption: Synthetic workflow for this compound.

Impurity_Formation start 4-Bromo-2-chlorobenzoic Acid acyl_chloride 4-Bromo-2-chlorobenzoyl Chloride start->acyl_chloride Activation unreacted_acid Unreacted Starting Material (Impurity) start->unreacted_acid acyl_chloride->start Hydrolysis product This compound acyl_chloride->product Amidation anhydride Anhydride Impurity acyl_chloride->anhydride + Unreacted Acid hydrolysis_product Hydrolysis to Acid (Impurity) product->hydrolysis_product Hydrolysis Analytical_Workflow sample Crude Product Sample hplc HPLC Analysis sample->hplc pure Pure Product Peak hplc->pure impure Impurity Peaks hplc->impure report Purity Report pure->report lcms LC-MS for Identification impure->lcms nmr NMR for Structure and Quantification impure->nmr lcms->report nmr->report

References

Technical Support Center: 4-Bromo-2-chlorobenzamide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of 4-Bromo-2-chlorobenzamide in aqueous solutions. The following information is based on established principles of organic chemistry and data from closely related benzamide analogs. It is intended to serve as a guide for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by several factors, including:

  • pH: The rate of hydrolysis of the amide bond is highly dependent on the pH of the solution.

  • Temperature: Higher temperatures typically accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[1][2]

  • Presence of Oxidizing Agents: Oxidizing agents may lead to degradation of the molecule.

  • Enzymatic Degradation: In biological matrices, enzymes can contribute to the degradation of the compound.[3]

Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway anticipated for this compound in aqueous solution is the hydrolysis of the amide bond. This reaction results in the formation of 4-bromo-2-chlorobenzoic acid and ammonia (or the ammonium ion, depending on the pH). This is a common degradation pathway for benzamide derivatives.[2]

Q3: How does pH affect the stability of this compound?

Q4: Is this compound sensitive to light?

Aromatic compounds, especially those with halogen substituents, can be susceptible to photolysis.[2] Exposure to UV light can potentially induce cleavage of the carbon-halogen or amide bonds.[1][2] Therefore, it is recommended to protect solutions of this compound from light, especially during storage and long-term experiments, by using amber glassware or by working in a dark environment.[1][2]

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

To maximize the stability of aqueous solutions of this compound, it is recommended to:

  • Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Maintain the pH of the solution in a neutral to slightly acidic range, if compatible with the experimental requirements.

  • Use freshly prepared solutions whenever possible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid decrease in compound concentration in solution. Inappropriate pH: The solution may be too acidic or too alkaline, accelerating hydrolysis.Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) and monitor the pH throughout the experiment.
High Temperature: The storage or experimental temperature may be too high.Store stock solutions at -20°C and conduct experiments at the lowest feasible temperature.[4]
Exposure to Light: The solution may be undergoing photodegradation.Protect the solution from light at all times by using amber glassware or light-blocking foil.[1][2]
Formation of unexpected peaks in HPLC analysis. Degradation: The new peaks are likely degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times.
Interaction with Excipients: If in a formulation, the compound may be reacting with other components.Analyze a solution of the compound in a simple, inert solvent to rule out excipient interactions.
Inconsistent results between experiments. Variable Solution Preparation: Inconsistencies in pH, solvent, or concentration.Standardize the solution preparation protocol, including the source and purity of the solvent and the method of pH adjustment.
Inconsistent Storage: Differences in storage time, temperature, or light exposure between batches of solution.Prepare fresh solutions for each experiment or establish and strictly follow a validated storage protocol.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis Rate of this compound at 25°C

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the general behavior of related benzamides. Actual degradation rates should be determined experimentally.

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
2.00.1504.6
4.00.03519.8
6.00.01069.3
7.00.01257.8
8.00.04515.4
10.00.2003.5

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Solvent Selection: Due to the low aqueous solubility of many benzamides, a co-solvent system may be necessary.[2][5] A common approach is to dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute with the aqueous buffer to the final desired concentration.

  • Weighing: Accurately weigh the required amount of this compound using an analytical balance.

  • Dissolution: Add a small volume of the organic co-solvent to the weighed compound and vortex or sonicate until fully dissolved.

  • Dilution: Slowly add the aqueous buffer to the dissolved compound with constant stirring to reach the final volume. Ensure the final concentration of the organic solvent is as low as possible and does not interfere with the experiment.

  • pH Adjustment: Measure the pH of the final solution and adjust if necessary using dilute acid or base.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the stock solution in an amber vial at -20°C.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines a forced degradation study to investigate the hydrolytic stability of this compound.[6][7]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for analysis (e.g., by HPLC).

  • Incubation:

    • Divide each pH solution into two sets. One set will be incubated at an elevated temperature (e.g., 60°C) to accelerate degradation, and the other will be kept at a control temperature (e.g., 5°C).

    • Protect all samples from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice) and analyze the samples by a stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products at each time point. Calculate the degradation rate constant and half-life at each pH.

Mandatory Visualizations

Degradation_Pathway BCB This compound Intermediate Tetrahedral Intermediate BCB->Intermediate + H2O (Acid/Base Catalysis) Products 4-Bromo-2-chlorobenzoic Acid + NH3 Intermediate->Products Amide Bond Cleavage Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Is the solution pH outside the optimal range (e.g., 5-7)? Start->Check_pH Adjust_pH Action: Buffer the solution to the optimal pH range. Check_pH->Adjust_pH Yes Check_Temp Is the storage/experimental temperature elevated? Check_pH->Check_Temp No Resolved Problem Resolved Adjust_pH->Resolved Adjust_Temp Action: Store at lower temperatures (-20°C) and minimize heat exposure. Check_Temp->Adjust_Temp Yes Check_Light Is the solution exposed to light? Check_Temp->Check_Light No Adjust_Temp->Resolved Protect_Light Action: Use amber vials or protect from light. Check_Light->Protect_Light Yes Check_Light->Resolved No Protect_Light->Resolved

References

Troubleshooting low yields in cobalt-catalyzed reactions of N-chloroamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low yields in cobalt-catalyzed reactions involving N-chloroamides. The following sections are designed to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My cobalt-catalyzed C-H amination with an N-chloroamide is giving a low yield. What are the most common causes?

Low yields in these reactions can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: The cobalt catalyst may be oxidized or improperly activated.

  • N-Chloroamide Instability: The N-chloroamide reagent can be unstable and may decompose before reacting.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters that may need optimization.

  • Presence of Inhibitors: Water, oxygen, or other impurities can poison the catalyst.

  • Side Reactions: Undesired side reactions, such as Hofmann rearrangement of the N-chloroamide, can consume starting material.[1]

Q2: How can I determine if my cobalt catalyst is the problem?

Issues with the cobalt catalyst are a frequent source of low yields. Here are some steps to troubleshoot the catalyst:

  • Source and Purity: Ensure the cobalt precursor is from a reliable source and of high purity.

  • Pre-catalyst Activation: Some cobalt catalysts require an activation step. Consult the literature for the specific catalyst system you are using.

  • Handling and Storage: Cobalt catalysts can be sensitive to air and moisture. Store them under an inert atmosphere (e.g., in a glovebox) and handle them using proper Schlenk techniques. Catalyst deactivation can occur through oxidation.[2]

  • Ligand Effects: If your system uses a ligand, ensure its purity and correct stoichiometry relative to the cobalt source. The electronic and steric properties of the ligand are crucial for catalytic activity.

Q3: My N-chloroamide seems to be decomposing. How can I check its quality and prevent degradation?

N-chloroamides can be unstable. Their stability is influenced by their structure and the reaction conditions.

  • Fresh Preparation: It is often best to use freshly prepared N-chloroamides.

  • Purity Check: The purity of the N-chloroamide can be checked by ¹H NMR spectroscopy and by iodometric titration to determine the active chlorine content.

  • Storage: Store N-chloroamides in the dark and at low temperatures to minimize decomposition.

  • Decomposition Pathways: Be aware of potential decomposition pathways, such as hydrolysis or rearrangement, which can be influenced by pH and temperature.[3]

Q4: What are the key reaction parameters I should optimize to improve my yield?

Systematic optimization of reaction parameters is crucial. Consider the following:

ParameterTroubleshooting ActionRationale
Temperature Screen a range of temperatures (e.g., room temperature to 80 °C).C-H activation and subsequent steps have specific activation energy barriers. Some cobalt-catalyzed reactions with N-chloroamides can proceed at room temperature.[4]
Solvent Test a variety of solvents with different polarities and coordinating abilities.The solvent can influence catalyst solubility, substrate solvation, and the stability of intermediates.
Concentration Vary the concentration of the limiting reagent.Bimolecular reactions can be sensitive to concentration. High concentrations may favor side reactions.
Additives If applicable, screen different additives (e.g., acids, bases, or salts).Additives can act as co-catalysts, activators, or help to control the reaction pathway. For example, organic acids have been used as additives in some cobalt-catalyzed amidations.[5]

Q5: Could side reactions be consuming my starting material or product?

Yes, several side reactions can lead to low yields.

  • Hofmann Rearrangement: N-chloroamides can undergo Hofmann rearrangement to form isocyanates, which can then be trapped by nucleophiles, leading to undesired byproducts. This pathway can sometimes be avoided by careful selection of reaction conditions.[1]

  • Substrate Chlorination: The N-chloroamide can act as a chlorinating agent, leading to halogenation of the substrate instead of amidation.[1][6]

  • Homocoupling: Reductive homocoupling of the starting materials can sometimes occur.

To identify side reactions, it is recommended to analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to identify byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Trial Cobalt-Catalyzed C-H Amination

This protocol provides a starting point for the optimization of your reaction.

  • Preparation: In a glovebox, add the cobalt catalyst (e.g., Co(OAc)₂), ligand (if required), and any solid additives to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vial from the glovebox, and under a positive pressure of an inert gas (e.g., argon or nitrogen), add the substrate and the solvent via syringe.

  • Initiation: Add the N-chloroamide solution in the chosen solvent to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃ to remove excess active chlorine). Extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Iodometric Titration to Determine N-Chloroamide Purity

  • Sample Preparation: Accurately weigh a sample of the N-chloroamide (approximately 0.1-0.2 mmol) and dissolve it in glacial acetic acid (10 mL).

  • KI Addition: Add an excess of potassium iodide (KI) solution (1 M in water, 10 mL). The solution should turn a dark brown/yellow color due to the formation of iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes pale yellow.

  • Endpoint: Add a few drops of a starch indicator solution. The solution will turn a deep blue/black color. Continue the titration with Na₂S₂O₃ until the blue color disappears. This is the endpoint.

  • Calculation: Calculate the percentage of active chlorine in the sample based on the volume of Na₂S₂O₃ solution used.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (N-Chloroamide, Substrate) start->check_reagents check_catalyst Evaluate Catalyst System (Source, Purity, Handling) start->check_catalyst check_conditions Review Reaction Conditions (Inertness, Temp, Solvent) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, GC-MS) check_reagents->analyze_crude Reagents OK check_catalyst->analyze_crude Catalyst OK check_conditions->analyze_crude Conditions OK optimize Systematically Optimize Parameters (Temp, Conc., Additives) analyze_crude->optimize Identify Side Products or Unreacted Starting Material success Improved Yield optimize->success

Catalyst_Deactivation_Pathways active_catalyst Active Co(I/II) Catalyst inactive_catalyst_ox Inactive Oxidized Co Species (e.g., Co(III)) active_catalyst->inactive_catalyst_ox inactive_catalyst_poison Poisoned Catalyst (e.g., by H₂O) active_catalyst->inactive_catalyst_poison oxygen O₂ (Air) oxygen->inactive_catalyst_ox Oxidation water H₂O (Moisture) water->inactive_catalyst_poison Inhibition

References

How to prevent urea byproduct formation in Hofmann rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hofmann rearrangement. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hofmann rearrangement, with a specific focus on preventing the formation of urea byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the Hofmann rearrangement, offering potential causes and solutions in a direct question-and-answer format.

Question 1: I am observing a significant amount of an insoluble, white precipitate in my reaction mixture. What is it and how can I prevent it?

Answer: The most common insoluble, white precipitate is a symmetrically substituted urea (R-NH-CO-NH-R). This byproduct forms when the desired primary amine product acts as a nucleophile and attacks the isocyanate intermediate before it can be hydrolyzed by water.[1]

Potential Causes & Solutions:

  • Low Base Concentration: An insufficient concentration of hydroxide ions can lead to slower hydrolysis of the isocyanate intermediate, allowing more time for it to react with the amine product.

    • Solution: Ensure a sufficiently high concentration of sodium or potassium hydroxide in the reaction mixture. This promotes the rapid hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to the desired amine, outcompeting the reaction with the amine product.[1]

  • Low Temperature: While the initial formation of the N-bromoamide is often carried out at low temperatures (0-5 °C) to control the reaction, maintaining a low temperature for an extended period can slow down the hydrolysis of the isocyanate.

    • Solution: After the initial low-temperature phase for the formation of the N-bromoamide, consider allowing the reaction to warm to room temperature or gently heating it (e.g., to 70-75°C) to facilitate the rearrangement and subsequent rapid hydrolysis of the isocyanate.[1]

  • Inherent Reactivity: The primary amine product is a potent nucleophile and will readily react with the electrophilic isocyanate intermediate.

    • Solution 1 (Solvent Change): A highly effective strategy is to perform the reaction in an alcohol solvent, such as methanol. The alcohol acts as a nucleophile to "trap" the isocyanate intermediate as a stable carbamate.[2][3][4] This carbamate can then be isolated and hydrolyzed in a separate step to yield the desired amine, completely avoiding the formation of the urea byproduct.

    • Solution 2 (Alternative Reagents): Employing milder, non-aqueous conditions can also prevent urea formation. Reagents like N-bromosuccinimide (NBS) with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent, or hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA), can be used to generate the isocyanate, which is then trapped as a carbamate.[2][5]

Question 2: My reaction is sluggish or incomplete, and I am recovering a significant amount of starting amide. What could be the issue?

Answer: Incomplete conversion of the starting amide can be due to several factors, primarily related to the reagents and reaction conditions.

Potential Causes & Solutions:

  • Degradation of Hypobromite: The sodium hypobromite, typically formed in situ from bromine and sodium hydroxide, is unstable and can decompose, especially at elevated temperatures.[1]

    • Solution: Prepare the sodium hypobromite solution at low temperatures (0–5 °C) and use it immediately. Ensure that the bromine is added slowly to a cold, well-stirred solution of sodium hydroxide.[1]

  • Insufficient Oxidant: An inadequate amount of the oxidizing agent (e.g., bromine, NBS) will lead to incomplete conversion of the amide.

    • Solution: Use a slight excess of the halogen source to ensure the complete formation of the N-haloamide intermediate.[1]

  • Poor Solubility: The starting amide may have poor solubility in the aqueous reaction medium, leading to a slow reaction rate.

    • Solution: While the classical Hofmann rearrangement is often performed in aqueous base, modified procedures using co-solvents or non-aqueous systems (e.g., methanol for carbamate formation) can improve solubility and reaction efficiency.

Data Presentation

The following table summarizes the qualitative impact of key reaction parameters on the formation of the desired primary amine versus the urea byproduct in the classical Hofmann rearrangement.

ParameterConditionImpact on Primary Amine YieldImpact on Urea Byproduct FormationRationale
Base (NaOH) Concentration LowDecreasesIncreasesSlower isocyanate hydrolysis allows for reaction with the amine product.
HighIncreasesDecreasesPromotes rapid hydrolysis of the isocyanate, outcompeting urea formation.[1]
Temperature (Post-rearrangement) LowMay DecreaseMay IncreaseSlower hydrolysis of the isocyanate.
HighIncreasesDecreasesAccelerates the desired hydrolysis of the isocyanate.[1]
Solvent Aqueous NaOHGood (if urea is avoided)High PotentialThe amine product is present to react with the isocyanate.
MethanolForms CarbamateEliminatedMethanol traps the isocyanate as a carbamate, preventing reaction with the amine.[3][4]

Mandatory Visualization

Below are diagrams illustrating the key chemical pathways and the troubleshooting workflow.

Hofmann_Rearrangement_Pathways Hofmann Rearrangement: Desired vs. Byproduct Pathway Amide Primary Amide (R-CONH2) N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate (R-N=C=O) N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O (fast) Urea Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea + R-NH2 (competing reaction) Carbamate Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + R'-OH (trapping) Amine Primary Amine (R-NH2) Carbamic_Acid->Amine - CO2

Figure 1. Reaction pathways in the Hofmann rearrangement.

Figure 2. A workflow for troubleshooting urea byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for urea byproduct formation in the Hofmann rearrangement?

A1: The Hofmann rearrangement proceeds through a highly reactive isocyanate intermediate. In the classical aqueous reaction, the primary amine product is formed in the same pot. This amine is a strong nucleophile and can compete with water in attacking the isocyanate, leading to the formation of a stable urea byproduct.[1]

Q2: Can I completely avoid the formation of urea byproduct?

A2: Yes. The most effective way to completely avoid urea formation is to prevent the primary amine product from being present in the reaction mixture alongside the isocyanate intermediate. This is best achieved by performing the reaction in an alcohol solvent (e.g., methanol). The alcohol will trap the isocyanate as a carbamate, which is stable under the reaction conditions and can be isolated. The desired amine can then be obtained by hydrolyzing the carbamate in a subsequent step.[2][3][4]

Q3: Are there milder alternatives to the classical bromine and sodium hydroxide conditions?

A3: Yes, several milder reagents can be used, which are particularly useful for substrates that are sensitive to harsh basic conditions. These include:

  • N-Bromosuccinimide (NBS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Hypervalent iodine reagents , such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[2] These reagents are often used in organic solvents and can be paired with an alcohol to trap the isocyanate as a carbamate, thus avoiding urea formation.

Q4: Does the stereochemistry of the migrating group change during the rearrangement?

A4: No, the Hofmann rearrangement proceeds with retention of configuration of the migrating group. If the migrating group is chiral, its stereochemistry will be preserved in the final amine product.[4]

Experimental Protocols

Protocol 1: Modified Hofmann Rearrangement in Methanol to form a Carbamate

This protocol is adapted for trapping the isocyanate intermediate with methanol to prevent urea formation.

Reagents:

  • Primary Amide

  • Bromine (Br₂)

  • Sodium Methoxide (NaOMe) in Methanol

Procedure:

  • Dissolve the primary amide in methanol.

  • Prepare a solution of sodium hypobromite in methanol by slowly adding bromine to a cold (0 °C) solution of sodium methoxide in methanol.

  • Slowly add the freshly prepared methanolic sodium hypobromite solution to the amide solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting residue, containing the methyl carbamate, can be purified by standard techniques such as crystallization or column chromatography.

  • The purified carbamate can be hydrolyzed to the primary amine by heating with aqueous acid or base in a separate step.

Protocol 2: Hofmann Rearrangement using NBS and DBU in Methanol

This protocol uses a milder set of reagents suitable for a broader range of substrates.

Reagents:

  • Primary Amide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

Procedure:

  • To a stirred solution of the primary amide in methanol, add NBS (1.0-1.2 equivalents).

  • Add DBU (2.0-2.2 equivalents) to the mixture.

  • Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1N HCl) to remove DBU, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl carbamate can be purified by column chromatography or recrystallization.

  • The purified carbamate can be hydrolyzed to the primary amine in a subsequent step.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Bromo-2-chlorobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalytic reactions involving 4-Bromo-2-chlorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions for functionalizing this compound?

A1: this compound is a versatile building block typically functionalized through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond, allowing for selective transformations.[1][2] The most common reactions are:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[3][4][5]

Q2: How do I select the appropriate catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is critical for success. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos are effective.[6][7] For the more challenging Buchwald-Hartwig amination of aryl chlorides, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to achieve good yields.[6] The use of pre-formed catalysts (pre-catalysts) can also lead to more reliable generation of the active catalytic species.[6]

Q3: What are the key reaction parameters to optimize for reactions with this compound?

A3: Key parameters for optimization include the choice of base, solvent, and temperature. The base is crucial, with common choices for Suzuki couplings being K₂CO₃, K₃PO₄, or Cs₂CO₃, while Buchwald-Hartwig aminations often require stronger bases like NaOtBu or LHMDS.[6][7] Solvents must be anhydrous and degassed, with common options including toluene, dioxane, and THF.[3][6] The reaction temperature typically ranges from 80-110 °C.[6]

Q4: What are common side reactions and how can they be minimized?

A4: Common side reactions in palladium-catalyzed couplings include:

  • Hydrodehalogenation: Where the aryl halide is reduced. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[6]

  • Homocoupling: Dimerization of the boronic acid or aryl halide. This is often caused by the presence of oxygen, so ensuring a properly degassed reaction mixture is crucial.[8][9]

  • Protodeboronation: Hydrolysis of the boronic acid. Using less harsh reaction conditions or more stable boronate esters can mitigate this issue.[8]

Troubleshooting Guide

Issue 1: Low or no conversion of this compound.

This is a frequent issue that can be addressed by systematically evaluating the reaction components.[7]

Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more robust pre-catalyst system (e.g., G3 or G4 Buchwald pre-catalysts).[6][10]Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[7][10]
Inappropriate Ligand For Suzuki, try bulky, electron-rich ligands like SPhos or XPhos. For Buchwald-Hartwig, ligands like XPhos or RuPhos are often necessary.[6]Electron-rich and sterically bulky ligands facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[7][8]
Incorrect Base Screen different bases. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig, a stronger base like NaOtBu may be required.[3][6]The base plays a role in both the transmetalation step (Suzuki) and the deprotonation of the amine (Buchwald-Hartwig).[5][11]
Poor Reagent Quality Ensure all reagents, especially the coupling partner and base, are pure and dry. Use anhydrous, degassed solvents.[10]Moisture and oxygen can deactivate the catalyst and lead to side reactions.[10]

Issue 2: Formation of palladium black and reaction stalling.

The formation of palladium black indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[6][10]

Potential Cause Recommended Solution Rationale
Presence of Oxygen Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[10]Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[6][10]
Inadequate Ligand Use a more stabilizing, bulky, electron-rich ligand. An incorrect palladium-to-ligand ratio can also be a cause.[6][10]The ligand stabilizes the palladium center throughout the catalytic cycle.[6]
High Temperature Optimize the reaction to run at the lowest effective temperature.[10]Excessive heat can promote catalyst aggregation and decomposition.[6][10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-chlorobenzamides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 3:1, 4 mL)

Procedure:

  • To a reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent mixture via syringe.[1]

  • Heat the reaction mixture with stirring at 80-100 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 4-amino-2-chlorobenzamides.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an inert atmosphere glovebox or under a stream of inert gas, add this compound, the palladium precursor, ligand, and base to an oven-dried reaction vessel.[3]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[3]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Add the amine via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[3]

Visualizations

start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald ligand_suzuki Ligand Screening: - Pd(PPh3)4 - SPhos - XPhos suzuki->ligand_suzuki ligand_buchwald Ligand Screening: - XPhos - RuPhos - BrettPhos buchwald->ligand_buchwald base_suzuki Base Screening: - K2CO3 - K3PO4 - Cs2CO3 ligand_suzuki->base_suzuki base_buchwald Base Screening: - NaOtBu - LHMDS - K3PO4 (if sensitive) ligand_buchwald->base_buchwald solvent Solvent Screening: - Toluene - Dioxane - THF base_suzuki->solvent base_buchwald->solvent optimize Optimize Temperature (80-110°C) solvent->optimize start Reaction Failure (Low/No Yield) reagents Verify Reagent Quality? - Purity of starting materials - Anhydrous base & solvent start->reagents reagents->start No, Fix & Retry conditions Review Reaction Conditions? - Inert atmosphere? - Solvents degassed? - Correct temperature? reagents->conditions Yes conditions->start No, Fix & Retry catalyst Evaluate Catalyst System? - Correct Pd source & ligand? - Catalyst deactivation (Pd black)? conditions->catalyst Yes catalyst->start No, Fix & Retry screen_ligands Screen Ligands (e.g., Buchwald ligands) catalyst->screen_ligands Yes reagents_ok Reagents OK conditions_ok Conditions OK catalyst_suspect Catalyst System Suspected screen_bases Screen Bases (Vary strength & solubility) screen_ligands->screen_bases screen_solvents Screen Solvents (Toluene, Dioxane, etc.) screen_bases->screen_solvents success Reaction Successful screen_solvents->success pd0 L2Pd(0) pd2_oa L2Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_tm L2Pd(II)(Ar)(R) pd2_oa->pd2_tm Transmetalation (Base) pd2_tm->pd0 Reductive Elimination ar_r Ar-R pd2_tm->ar_r arx Ar-X arx->pd2_oa r_m R-M r_m->pd2_tm

References

Addressing 4-Bromo-2-chlorobenzamide degradation under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing the degradation of 4-bromo-2-chlorobenzamide under acidic conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in acidic environments.

Issue Possible Cause Recommended Solution
Rapid disappearance of the parent compound in analytical samples. Acid-catalyzed hydrolysis. The amide bond of this compound is susceptible to hydrolysis under acidic conditions, leading to the formation of 4-bromo-2-chlorobenzoic acid and ammonium ions.[1][2]- Neutralize the sample solution with a suitable buffer immediately after the experiment. - Store samples at low temperatures (2-8 °C or frozen) to slow down the degradation rate. - Use a stability-indicating analytical method, such as HPLC, to simultaneously quantify the parent compound and its degradation product.
Appearance of an unexpected peak in the chromatogram. Formation of 4-bromo-2-chlorobenzoic acid. This is the primary degradation product from the acid-catalyzed hydrolysis of this compound.[1][2]- Confirm the identity of the new peak by co-injection with a standard of 4-bromo-2-chlorobenzoic acid. - Use mass spectrometry (LC-MS) to identify the mass of the degradation product.
Inconsistent results between experimental repeats. Variability in experimental conditions. Factors such as pH, temperature, and acid concentration significantly influence the rate of hydrolysis.- Precisely control the pH of the solution using appropriate buffers. - Maintain a constant temperature using a thermostatically controlled water bath or incubator. - Ensure the accurate preparation of acidic solutions.
Precipitate formation in the reaction mixture. Low solubility of the degradation product. 4-bromo-2-chlorobenzoic acid may have lower solubility in the reaction medium compared to the parent amide.- Use a co-solvent (e.g., acetonitrile, methanol) to improve the solubility of all components. - Perform a solubility study of both the parent compound and the expected degradation product in the chosen medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond. This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 4-bromo-2-chlorobenzoic acid and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1][2][3][4]

Q2: What factors influence the rate of degradation of this compound in acid?

A2: The rate of degradation is primarily influenced by:

  • pH: The rate of hydrolysis is catalyzed by acid; therefore, a lower pH will generally result in a faster degradation rate.

  • Temperature: Like most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Acid Concentration: Higher concentrations of acid will accelerate the degradation.[5]

  • Solvent: The polarity and composition of the solvent can influence the reaction rate.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating and quantifying this compound from its degradation product, 4-bromo-2-chlorobenzoic acid, and any other potential impurities.

Q4: What are the expected degradation products of this compound under acidic stress?

A4: The expected degradation products are 4-bromo-2-chlorobenzoic acid and ammonium chloride (if HCl is used as the acid).

Q5: How should I store solutions of this compound to minimize degradation?

A5: To minimize degradation, solutions should be prepared in a neutral or slightly acidic buffer and stored at low temperatures (2-8°C or frozen). Avoid highly acidic conditions for prolonged periods if the stability of the compound is critical.

Data Presentation

The following tables provide illustrative data on the degradation of a substituted benzamide under various acidic conditions. This data is intended to serve as a general guide, and specific results for this compound may vary.

Table 1: Effect of pH on the Degradation of a Substituted Benzamide at 50°C

pHHalf-life (t½) in hours
1.024
2.072
3.0216
5.0> 500

Table 2: Effect of Temperature on the Degradation of a Substituted Benzamide at pH 2.0

Temperature (°C)Half-life (t½) in hours
40150
5072
6035
7018

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify its primary degradation product.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Sample Preparation:

    • For each time point, pipette a known volume of the stock solution into a volumetric flask.

    • Add the acidic solution (e.g., 0.1 M HCl) to the flask to achieve the desired final concentration of the drug (e.g., 100 µg/mL).

    • Prepare a control sample using water instead of the acidic solution.

  • Stress Conditions: Incubate the sample solutions in a constant temperature bath (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Determine the peak areas of this compound and any degradation products at each time point.

    • Calculate the percentage of degradation over time.

    • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant and half-life.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its acid degradation product.

Suggested HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject a solution of undegraded this compound to determine its retention time.

  • Inject a solution of the acid-degraded sample.

  • Adjust the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent compound and the degradation product peak.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Mandatory Visualizations

G cluster_pathway Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Amide (Intermediate) A->B + H⁺ (from acid) C Tetrahedral Intermediate B->C + H₂O D 4-Bromo-2-chlorobenzoic Acid C->D - NH₄⁺ E Ammonium Ion (NH₄⁺)

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of this compound stress Incubate with Acidic Solution at Elevated Temperature prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Sample to Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Calculate Degradation Rate and Identify Products analyze->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purifying 4-Bromo-2-chlorobenzamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4-Bromo-2-chlorobenzamide via column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.

Troubleshooting Guide

This section is designed to help you resolve specific issues that may arise during the column chromatography of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Separation of Product from Impurities Inappropriate Mobile Phase Polarity: The eluent is either too polar, causing co-elution, or not polar enough, resulting in poor migration of the compound.Optimize with TLC: Conduct preliminary Thin-Layer Chromatography (TLC) with various ratios of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate) to find a system where the Rf value of this compound is approximately 0.2-0.3.[1] This range typically provides good separation on a column.[1]
Improper Column Packing: Channels, cracks, or an uneven silica gel bed can lead to a non-uniform flow of the mobile phase.Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column during packing to promote even settlement.[1]
Sample Overload: Loading too much crude material onto the column can exceed its separation capacity.Reduce Sample Load: As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase.
Product is Tailing (Asymmetric Peaks) Sample Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak down the column.Dry Loading: If solubility in the eluent is low, use the dry loading technique. Dissolve the crude product in a suitable volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1] This powder can then be carefully added to the top of the column.[1]
Acidic Nature of Silica Gel: The slightly acidic surface of silica gel can interact with certain functional groups, leading to tailing.Deactivate Silica Gel: If strong interactions are suspected, the silica gel can be "deactivated" by pre-treating it with a small amount of triethylamine mixed in the eluent.
Product is Not Eluting from the Column Mobile Phase Polarity is Too Low: The selected eluent may not be strong enough to move the compound through the stationary phase.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[1] A final flush with a highly polar solvent like pure ethyl acetate or methanol can be used to elute any remaining compounds.[1]
Compound Decomposition: The product may be unstable on silica gel.Assess Stability: Spot the compound on a TLC plate and let it sit for an hour before developing to see if any degradation occurs. If the compound is unstable, consider using a different stationary phase like alumina.
Low Recovery of Purified Product Compound Still on the Column: As mentioned above, the mobile phase may be too weak to elute the entire sample.Use a Stronger Eluent: After collecting the main fractions, flush the column with a more polar solvent system to recover any remaining product.
Dilute Fractions: The compound may have eluted in a larger volume than anticipated, making it difficult to detect in individual fractions.Combine and Concentrate: If TLC analysis is inconclusive due to dilution, try combining a range of fractions where the product is expected and concentrate them before re-analyzing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of polar aromatic compounds like this compound, silica gel is the most common and recommended stationary phase. For flash chromatography, a mesh size of 230-400 is typically used.

Q2: How do I select the best mobile phase (eluent)?

A2: The optimal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, which generally allows for effective separation.[1] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]

Q3: What are some common solvent systems for purifying halogenated benzamides?

A3: A gradient of ethyl acetate in hexanes is a widely used and effective mobile phase for separating halogenated benzamides from impurities.[1] Depending on the polarity of the impurities, other systems such as dichloromethane/methanol or toluene/ethyl acetate could also be effective.[1]

Q4: My crude sample won't dissolve in the initial mobile phase. How should I load it onto the column?

A4: If your sample has poor solubility in the eluent, the "dry loading" technique is recommended.[1] This involves dissolving your crude this compound in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel, and then removing the solvent by rotary evaporation to yield a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Q5: How can I monitor the separation during the chromatography process?

A5: To monitor the progress of the separation, collect the eluent in a series of small fractions. The composition of these fractions should then be analyzed by TLC.[1] Fractions containing the pure compound (as determined by a single spot on the TLC plate with the correct Rf value) should be combined.

Q6: What should I do if my compound appears to be decomposing on the silica gel?

A6: If you suspect your compound is not stable on silica gel, you can perform a stability test on a TLC plate. If decomposition is confirmed, consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel by adding a small amount of a base like triethylamine to your mobile phase.

Data Presentation

Table 1: Solvent Properties for Mobile Phase Selection
SolventPolarity IndexElution Strength (on Silica)
n-Hexane0.10.01
Toluene2.40.22
Dichloromethane3.10.32
Ethyl Acetate4.40.45
Acetone5.10.53
Methanol5.10.73
Data compiled from various chromatography resources.
Table 2: TLC Analysis for Eluent System Optimization (Illustrative Data)
Hexane:Ethyl Acetate RatioRf of this compoundObservations
9:10.10Compound moves slowly.
4:10.25Good separation from less polar and more polar spots. Optimal starting point.
7:30.35Compound moves faster, potential for co-elution with less polar impurities.
1:10.60Compound moves too quickly, poor separation.
This data is illustrative. Actual Rf values must be determined experimentally.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).[1]

    • Visualize the spots under a UV lamp (254 nm).

    • Select the solvent system that gives an Rf value of approximately 0.2-0.3 for the this compound spot.[1]

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[1]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and mix.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to begin eluting the sample through the column.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

  • Monitoring and Isolation:

    • Monitor the elution of compounds by spotting fractions on TLC plates and visualizing under UV light.[1]

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Load Method) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring combine 7. Combine Pure Fractions monitoring->combine isolate 8. Solvent Evaporation (Isolation) combine->isolate end end isolate->end Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Poor Separation cluster_elution No Elution / Tailing start Problem Encountered q_polarity Is Rf ~0.2-0.3? start->q_polarity Separation Issue q_no_elution Is Eluent Polarity Sufficient? start->q_no_elution Elution Issue sol_reoptimize Re-optimize Eluent with TLC q_polarity->sol_reoptimize No q_packing Is Column Packed Well? q_polarity->q_packing Yes sol_repack Repack Column q_packing->sol_repack No q_load Is Sample Load Low? q_packing->q_load Yes sol_reduce_load Reduce Sample Load q_load->sol_reduce_load No sol_increase_polarity Increase Eluent Polarity q_no_elution->sol_increase_polarity No q_tailing Is Sample Soluble? q_no_elution->q_tailing Yes sol_dry_load Use Dry Loading q_tailing->sol_dry_load No

References

Managing temperature and pH to prevent 4-Bromo-2-chlorobenzamide decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal handling and storage of 4-Bromo-2-chlorobenzamide to prevent its decomposition. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily affected by temperature, pH, and exposure to light. As a benzamide derivative, it is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its stability, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is -20°C for long-term stability.[1] It is crucial to protect the compound from light to prevent potential photolytic degradation.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor in the stability of benzamides. Generally, benzamides exhibit greater stability in neutral to slightly alkaline conditions. Acidic or strongly basic conditions can catalyze the hydrolysis of the amide bond. For some related N-chloroamides, minimum degradation has been observed around pH 9, with the maximum degradation rate at pH 5.[2]

Q4: What is the likely degradation pathway for this compound?

A4: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base, leading to the formation of 4-bromo-2-chlorobenzoic acid and ammonia.[3] When heated to decomposition, it may also emit toxic fumes of nitrogen oxides.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound in solution. Inappropriate pH: The pH of the solution may be too acidic or basic, accelerating hydrolysis.Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-9). Use appropriate buffer systems to control the pH throughout your experiment.
High Temperature: The experimental or storage temperature is too high.Conduct reactions at the lowest feasible temperature. Store solutions and the solid compound at the recommended -20°C.
Inconsistent analytical results (e.g., HPLC). Decomposition during analysis: The compound may be degrading in the mobile phase or on the column.Ensure the mobile phase is buffered to a suitable pH. Control the column temperature to prevent on-column degradation.
Photodegradation: Exposure to light during handling or storage.Handle the compound and its solutions in a light-protected environment (e.g., using amber vials or covering glassware with aluminum foil).

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various pH and temperature conditions, based on general knowledge of benzamide stability. This data is illustrative and should be confirmed by experimental studies for your specific application.

pHTemperature (°C)Expected StabilityPrimary Degradation Product
225Low4-Bromo-2-chlorobenzoic acid
24Moderate4-Bromo-2-chlorobenzoic acid
725HighMinimal degradation
74Very HighMinimal degradation
925High4-Bromo-2-chlorobenzoic acid
94Very HighMinimal degradation
1225Low4-Bromo-2-chlorobenzoic acid (as salt)
124Moderate4-Bromo-2-chlorobenzoic acid (as salt)

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., 2, 4, 7, 9, and 12) using standard buffer systems such as citrate, phosphate, and borate.[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for your analytical method (e.g., HPLC-UV).

  • Time-Point Analysis: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light. At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Protocol 2: Thermal Stability Study

This protocol provides a general method for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh a small amount of this compound into appropriate vials for solid-state studies or prepare solutions as described in Protocol 1 for solution-state studies.

  • Temperature Conditions: Place the samples in controlled temperature chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature (-20°C).

  • Time-Point Analysis: At specified time points, remove a sample from each temperature condition. For solid samples, dissolve them in a suitable solvent before analysis.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the extent of degradation at each temperature and time point to evaluate the thermal liability of the compound.

Visualizations

A This compound D Decomposition A->D Undergoes B Temperature B->D Increases rate C pH C->D Catalyzes (Acidic/Basic) E 4-Bromo-2-chlorobenzoic acid + NH3 D->E Yields

Caption: Factors influencing the decomposition of this compound.

A Prepare Stock Solution of this compound C Incubate Samples at Controlled Temperature A->C B Prepare Buffer Solutions (Varying pH) B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC D->E F Determine Degradation Rate E->F

Caption: Experimental workflow for a pH-dependent stability study.

References

Validation & Comparative

A Comparative Guide to HPLC and TLC Methods for Purity Analysis of 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 4-Bromo-2-chlorobenzamide is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] It offers high resolution, sensitivity, and reproducibility, making it the gold standard for quantitative purity analysis.[2] In contrast, Thin-Layer Chromatography is a simpler, more cost-effective, and rapid technique primarily used for qualitative analysis, such as identifying the number of components in a mixture and monitoring the progress of a chemical reaction.[3] While traditionally a qualitative method, advancements in High-Performance Thin-Layer Chromatography (HPTLC) have enabled quantitative analysis as well.[4]

This guide will explore hypothetical, yet representative, HPLC and TLC methods for the analysis of this compound, providing a framework for method development and selection based on the specific analytical needs.

Comparative Performance of HPLC and TLC

The choice between HPLC and TLC depends on various factors, including the required level of accuracy and precision, the nature of the sample, and the intended application. The following table summarizes the key performance characteristics of each method for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of analytes up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.
Primary Use Quantitative analysis, impurity profiling, stability testing.[2]Qualitative analysis, reaction monitoring, rapid screening.[3]
Resolution High to very high. Capable of separating complex mixtures and closely related impurities.[1]Lower than HPLC. May not resolve all closely related impurities.
Sensitivity High (ng to pg level).Moderate (µg to ng level).
Analysis Time Typically 15-60 minutes per sample.Can be rapid for multiple samples run simultaneously.
Solvent Consumption Higher, continuous flow of mobile phase.Lower, small amount of solvent per plate.
Cost Higher initial instrument cost and ongoing maintenance.Lower instrument cost.
Data Output Chromatogram with retention times and peak areas for quantification.Chromatogram with retardation factors (Rf) for identification. Visual spot intensity for semi-quantification.

Experimental Workflows

The general workflows for analyzing the purity of this compound using HPLC and TLC are outlined below. These diagrams, generated using Graphviz (DOT language), illustrate the key steps involved in each analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh this compound B Dissolve in Diluent A->B E Inject Sample/Standard B->E C Prepare Standard Solutions C->E D Instrument Setup & Equilibration D->E F Chromatographic Separation E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peaks & Calculate Purity H->I

Figure 1: Experimental workflow for HPLC purity analysis.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Development cluster_analysis Visualization & Analysis A Dissolve this compound B Spot Sample on TLC Plate A->B C Place Plate in Developing Chamber B->C D Elute with Mobile Phase C->D E Dry the Plate D->E F Visualize under UV Light E->F G Calculate Rf Values F->G

Figure 2: Experimental workflow for TLC purity analysis.

Chromatographic Separation Principles

The separation in both HPLC and TLC is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. The logical relationship diagram below illustrates this fundamental principle.

Chromatographic_Separation cluster_components Chromatographic System cluster_process Separation Process cluster_outcome Result A Sample Mixture (this compound + Impurities) D Differential Partitioning/ Adsorption A->D B Mobile Phase (Solvent System) B->D C Stationary Phase (e.g., Silica Gel, C18) C->D E Separated Components D->E F Detection & Quantification E->F

Figure 3: Principle of chromatographic separation.

Detailed Experimental Protocols

The following are hypothetical but detailed experimental protocols for the HPLC and TLC analysis of this compound. These protocols are based on common practices for the analysis of similar aromatic amide compounds.

HPLC Method Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

TLC Method Protocol

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase: Toluene:Ethyl Acetate (7:3 v/v)

  • Development: Ascending, in a saturated chamber

  • Detection: UV visualization at 254 nm

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Data Presentation and Comparison

The following tables present hypothetical data that could be obtained from the HPLC and TLC analyses, illustrating the quantitative and qualitative differences in the results.

Table 1: Hypothetical HPLC Purity Data for this compound

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,0000.15Impurity A
28.29,950,00099.50This compound
310.135,0000.35Impurity B

Table 2: Hypothetical TLC Data for this compound

Spot No.Rf ValueObservationIdentification
10.25Faint spotImpurity A
20.50Major spotThis compound
30.65Faint spotImpurity B

Conclusion

Both HPLC and TLC are valuable analytical tools for assessing the purity of this compound. HPLC stands out as the superior method for accurate and precise quantitative analysis, making it indispensable for quality control and regulatory submissions in drug development.[5] Its high resolution allows for the detection and quantification of even trace-level impurities.

TLC, on the other hand, serves as an excellent preliminary and complementary technique.[6] Its simplicity, speed, and low cost make it ideal for rapid screening of multiple samples, monitoring reaction progress, and providing a quick qualitative assessment of purity. While HPTLC can offer quantitative data, it generally does not match the precision and resolution of HPLC.

For a comprehensive purity assessment of this compound, a combined approach is often the most effective. TLC can be used for initial screening and in-process controls, while a validated HPLC method should be employed for final product release and stability studies to ensure the highest quality and safety standards are met.

References

A Comparative Guide to Amine Synthesis: 4-Bromo-2-chlorobenzamide vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The Hofmann rearrangement, a classic and reliable method for converting primary amides to primary amines with one less carbon atom, remains a widely utilized transformation. This guide provides an objective comparison of two key players in this reaction: 4-Bromo-2-chlorobenzamide as a specific substrate and N-Bromosuccinimide (NBS) as a versatile reagent. We will delve into their performance, supported by experimental data and detailed protocols, to inform your selection process for amine synthesis.

At a Glance: Key Differences

FeatureThis compoundN-Bromosuccinimide (NBS)
Role in Amine Synthesis Substrate for the synthesis of 4-bromo-2-chloroaniline via Hofmann rearrangement.Reagent for the Hofmann rearrangement of a wide variety of primary amides.
Application Specific precursor for a single amine product.Broadly applicable for the synthesis of diverse primary amines.
Reaction Product 4-bromo-2-chloroaniline.[1][2]A primary amine with one less carbon than the starting amide.[3][4]
Byproducts Primarily succinamide and sodium bromide.Can include succinimide and brominated byproducts, depending on the substrate and reaction conditions.[5]

Performance Comparison: The Hofmann Rearrangement

The Hofmann rearrangement is the central reaction for comparing these two compounds in the context of amine synthesis. This compound serves as a direct precursor to 4-bromo-2-chloroaniline through this rearrangement.[1][6] In contrast, N-Bromosuccinimide is a reagent that facilitates the Hofmann rearrangement of various primary amides.[3][7][8]

The general mechanism involves the formation of an N-bromoamide intermediate from the primary amide. In the presence of a strong base, this intermediate rearranges to an isocyanate, which is then hydrolyzed to the primary amine.[3][4]

Logical Flow of the Hofmann Rearrangement

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide + NBS or Br2/Base Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Base, Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Amine Primary Amine Carbamic_Acid->Amine - CO2

Caption: General mechanism of the Hofmann rearrangement.

Experimental Data

Direct comparative studies with quantitative data for the Hofmann rearrangement of this compound versus a standard amide with NBS are not extensively documented in a single source. However, we can analyze representative data from similar transformations.

Table 1: Representative Yields for Hofmann Rearrangement

Starting MaterialReagent(s)ProductYield (%)Reference(s)
2-Chloroaniline (for bromination)NaBr, NaHSO₃, photocatalyst4-Bromo-2-chloroaniline85[1]
o-Chloroaniline (for bromination)KBr, ZnAl-BrO₃⁻-LDHs4-Bromo-2-chloroaniline78[1]
AminonicotinamideNBS-KOH in MeOHCorresponding Urea (via isocyanate)60[5]
Generic Primary AmidesNBS/DBUCorresponding Primary AminesGenerally Good[9]

Note: The first two entries refer to the synthesis of the target amine via bromination of the aniline, providing a benchmark for the yield of the final product. The latter two entries show the utility and potential yield range for NBS in the Hofmann rearrangement.

Reaction Mechanisms and Pathways

This compound in Hofmann Rearrangement

This compound undergoes the Hofmann rearrangement to yield 4-bromo-2-chloroaniline. The bromo and chloro substituents on the aromatic ring are generally stable under these reaction conditions.

4_Bromo_2_chlorobenzamide_Hofmann cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product This compound This compound N-Bromo-4-bromo-2-chlorobenzamide N-Bromo-4-bromo-2-chlorobenzamide This compound->N-Bromo-4-bromo-2-chlorobenzamide + Br2/NaOH Isocyanate Isocyanate N-Bromo-4-bromo-2-chlorobenzamide->Isocyanate Rearrangement 4-Bromo-2-chloroaniline 4-Bromo-2-chloroaniline Isocyanate->4-Bromo-2-chloroaniline + H2O, -CO2

Caption: Hofmann rearrangement of this compound.

N-Bromosuccinimide as a Reagent in Hofmann Rearrangement

N-Bromosuccinimide is a convenient source of electrophilic bromine for the initial N-bromination of the primary amide.[7][8] In basic media, the true oxidizing species is believed to be the N-bromosuccinamic acid dipotassium salt, formed by the ring-opening of NBS.[5][10] This species then facilitates the rearrangement.

NBS_Hofmann_Pathway cluster_reagents Reagents cluster_reaction Reaction Pathway NBS N-Bromosuccinimide (NBS) Amide Primary Amide NBS->Amide Base Strong Base (e.g., KOH) Base->Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide N-Bromination Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Amine Primary Amine Isocyanate->Amine Hydrolysis

Caption: Role of NBS in the Hofmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline (Illustrative Bromination)

This protocol illustrates a method to synthesize the target amine, which would be the product of the Hofmann rearrangement of this compound.

Materials:

  • 2-chloroaniline

  • Sodium bromide (NaBr)

  • Sodium bisulfite (NaHSO₃)

  • 4-(phenylethynyl)benzonitrile (photocatalyst)

  • Acetonitrile

  • Water

  • 2-watt LED lights

  • Standard laboratory glassware and extraction equipment

Procedure:

  • In a 25 mL reaction tube, combine 2-chloroaniline (0.2 mmol), sodium bromide (0.3 mmol), sodium bisulfite (0.4 mmol), and 4-(phenylethynyl)benzonitrile (0.02 mmol).[1]

  • Add water (4 mmol) and acetonitrile (2 mL) to the mixture.[1]

  • Stir the mixture under the irradiation of three 2-watt LED lights for 7 hours.[1]

  • After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent.[1]

  • Dry the organic layer, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to obtain 4-Bromo-2-chloroaniline as a white solid.[1]

Protocol 2: General Hofmann Rearrangement using N-Bromosuccinimide

This protocol provides a general procedure for the Hofmann rearrangement of a primary amide using NBS.

Materials:

  • Primary amide

  • N-Bromosuccinimide (NBS)

  • Strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Methanol or Water

  • Standard laboratory glassware for reactions, work-up, and purification

Procedure:

  • Dissolve the primary amide in a suitable solvent like methanol.

  • Cool the solution in an ice bath.

  • Prepare a solution of the strong base in water or methanol and add it to the amide solution.

  • Slowly add N-Bromosuccinimide (NBS) to the reaction mixture while maintaining the low temperature.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and perform an appropriate aqueous work-up.

  • Extract the amine product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography, distillation, or recrystallization.

Conclusion

Both this compound and N-Bromosuccinimide are valuable tools for the synthesis of primary amines via the Hofmann rearrangement.

  • This compound is the ideal choice when the specific synthesis of 4-bromo-2-chloroaniline is the goal. Its use is direct and leads to a well-defined product.

  • N-Bromosuccinimide (NBS) offers unparalleled versatility as a reagent for the Hofmann rearrangement of a broad spectrum of primary amides.[11][12] It is the preferred option when synthesizing a variety of primary amines. However, researchers should be mindful of potential side reactions, such as aromatic bromination, especially with electron-rich substrates, which may necessitate careful optimization of reaction conditions.[5]

The selection between these two compounds ultimately depends on the specific synthetic objective. For targeted synthesis of 4-bromo-2-chloroaniline, the dedicated substrate is the logical choice. For broader applications in amine synthesis, the adaptability of NBS makes it an indispensable reagent in the synthetic chemist's toolkit.

References

A Comparative Analysis of Electrophilic Aminating Agents for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Electrophilic amination, the formal transfer of an "N+" synthon to a nucleophile, offers a direct and powerful strategy for the formation of carbon-nitrogen bonds. This guide provides an objective comparison of the performance of common electrophilic aminating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Key Classes of Electrophilic Aminating Agents

Electrophilic aminating agents are broadly categorized based on the nature of the group attached to the nitrogen atom, which renders it electrophilic. The most prominent classes include:

  • Hydroxylamine Derivatives: These reagents, such as O-acyl and O-sulfonyl hydroxylamines, are widely used due to their tunable reactivity and relative stability.

  • Oxaziridines: These three-membered heterocyclic compounds are effective aminating agents, with their reactivity influenced by the substituents on the nitrogen and carbon atoms. N-Boc-oxaziridines are particularly valuable for introducing a protected amino group.

  • Azo Compounds: Reagents like diethyl azodicarboxylate (DEAD) are well-known for their role in the Mitsunobu reaction but also serve as effective electrophiles for the amination of carbanions, leading to hydrazine derivatives.

  • N-Haloamines: While highly reactive, the use of reagents like chloramine-T can be limited by safety and stability concerns.

Performance Comparison: Amination of Key Nucleophiles

The choice of an electrophilic aminating agent is highly dependent on the nature of the nucleophile. The following tables summarize the performance of various agents with two of the most common classes of carbon nucleophiles: organometallics and enolates.

Amination of Organometallic Reagents

Organometallic reagents, such as Grignard, organozinc, and organolithium compounds, are excellent nucleophiles for electrophilic amination, providing a direct route to primary, secondary, and tertiary amines.

Aminating AgentOrganometallic ReagentProduct TypeTypical Yield (%)Notes
O-BenzoylhydroxylaminesDiorganozincSecondary & Tertiary Amines70-95Copper-catalyzed, broad functional group tolerance.[1][2][3][4][5]
O-(Mesitylenesulfonyl)hydroxylamineAryl GrignardN,N-Dimethylanilines60-83Barbier conditions, high yields for aryl Grignards.[6]
N-Boc-oxaziridineDiorganozincN-Boc-protected Primary AminesModerate to GoodGood selectivity for nitrogen transfer over oxygen transfer.[7]
Organic AzidesOrganozinc HalidesSecondary Amines53-91Iron-mediated, tolerates a wide range of functional groups.[3][8][9]
N-ChloroaminesAryl GrignardArylaminesGood to ExcellentTransition-metal-free, requires TMEDA as an additive.
Amination of Enolates and Enolate Equivalents

The α-amination of carbonyl compounds via their enolates is a fundamental transformation for the synthesis of α-amino carbonyl derivatives, which are precursors to amino acids and other valuable molecules.

Aminating AgentEnolate/Enolate EquivalentProduct TypeTypical Yield (%)Notes
N-Boc-oxaziridinesKetone Enolatesα-(N-Boc-amino) Ketones33-38A side reaction of aldol condensation can lower yields.[7][10]
Diethyl Azodicarboxylate (DEAD)β-Keto Estersα-Hydrazino-β-keto Estersup to 99Often used in organocatalytic asymmetric reactions.[11]
[N-(2-Nitrophenylsulfonyl)imino]phenyliodinaneSilyl Enol EthersN-Sulfonyl-α-amino KetonesHigh (up to 95% ee)Rhodium-catalyzed enantioselective amination.[12]
O-(Diphenylphosphinyl)hydroxylamineVarious CarbanionsPrimary AminesGoodStable reagent, often used for the synthesis of primary amines.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of a key aminating agent and a typical amination reaction.

Synthesis of O-(Diphenylphosphinyl)hydroxylamine (DPPH)

O-(Diphenylphosphinyl)hydroxylamine is a stable, crystalline solid that serves as an excellent reagent for the transfer of an NH2 group.

Procedure: [1][2][8][13]

  • To a solution of hydroxylamine hydrochloride (2.5 equivalents) and sodium hydroxide (2.4 equivalents) in water at 0 °C, add diethyl ether.

  • To this vigorously stirred biphasic mixture, slowly add a solution of diphenylphosphinyl chloride (1 equivalent) in diethyl ether, maintaining the temperature below 22 °C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Dilute the reaction mixture with ice-cold water and filter the white precipitate.

  • Wash the crude product with a cold dilute solution of sodium hydroxide and then with cold water.

  • Dry the resulting white solid under vacuum to yield O-(diphenylphosphinyl)hydroxylamine.

Electrophilic Amination of a β-Keto Ester with Diethyl Azodicarboxylate (DEAD)

This procedure describes a typical organocatalyzed asymmetric α-amination.

Procedure: [11]

  • To a solution of the β-keto ester (1 equivalent) and a guanidine-bisurea bifunctional organocatalyst (5 mol%) in diethyl ether, cool the mixture to -40 °C.

  • Add diethyl azodicarboxylate (1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -40 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel to afford the α-aminated β-keto ester.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes.

Electrophilic_Amination_Mechanism cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Nu Nucleophile (e.g., Enolate, Organometallic) TS Transition State Nu->TS Nucleophilic Attack Amine Electrophilic Aminating Agent (R₂N-X) Amine->TS Product Aminated Product (Nu-NR₂) TS->Product LG Leaving Group (X⁻) TS->LG

General mechanism of electrophilic amination.

Reagent_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product Hydrazine Hydrazine Alkylation 1. Alkylation Hydrazine->Alkylation EtChloroformate Ethyl Chloroformate EtChloroformate->Alkylation Intermediate Diethyl Hydrazodicarboxylate Alkylation->Intermediate Oxidation 2. Oxidation (e.g., with Cl₂ or HNO₃) Intermediate->Oxidation DEAD Diethyl Azodicarboxylate (DEAD) Oxidation->DEAD

Synthesis workflow for Diethyl Azodicarboxylate (DEAD).

Reagent_Selection_Logic cluster_choices Decision Points cluster_reagents Recommended Reagent Class Start Desired Amine Product? Primary Primary Amine? Start->Primary Tertiary Tertiary Amine? Primary->Tertiary No Hydroxylamine Hydroxylamine Derivatives (e.g., DPPH) Primary->Hydroxylamine Yes Protected Protected Amine? Tertiary->Protected No OH_Acyl O-Acyl Hydroxylamines Tertiary->OH_Acyl Yes Asymmetric Asymmetric Center? Protected->Asymmetric No Oxaziridine N-Boc-Oxaziridine Protected->Oxaziridine Yes Azo Azo Compounds (with chiral catalyst) Asymmetric->Azo Yes

Decision tree for selecting an electrophilic aminating agent.

References

Benchmarking 4-Bromo-2-chlorobenzamide against other drug discovery building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-2-chlorobenzamide against other relevant building blocks in the field of drug discovery. The information presented is supported by physicochemical data and examples from published research to assist in making informed decisions for the design and synthesis of novel therapeutic agents.

Introduction to this compound in Drug Discovery

This compound is a halogenated benzamide derivative that serves as a versatile starting material in medicinal chemistry. Its structure offers multiple reaction sites for diversification, making it an attractive scaffold for generating libraries of compounds for biological screening. The presence of bromine and chlorine atoms influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can in turn impact its biological activity and metabolic stability. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.

Physicochemical Properties: A Comparative Analysis

The "drug-likeness" of a building block is often initially assessed by its physicochemical properties. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of this compound with other common benzamide-based building blocks.

PropertyThis compound4-Chlorobenzamide4-Bromobenzamide2,4-Dichlorobenzamide
Molecular Formula C₇H₅BrClNOC₇H₆ClNOC₇H₆BrNOC₇H₅Cl₂NO
Molecular Weight ( g/mol ) 234.48[1][2]155.58200.02190.02
XLogP3 2.2[1]1.51.61.9
Hydrogen Bond Donor Count 1[1]111
Hydrogen Bond Acceptor Count 1[1]111
Topological Polar Surface Area (Ų) 43.1[1]43.143.143.1

Note: Data for comparative compounds is sourced from publicly available chemical databases.

Potential Biological Activities and Applications

While specific biological activity data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide insights into its potential applications. The benzamide moiety is a key pharmacophore in many biologically active compounds.

Anticancer Potential: Derivatives of 4-chlorobenzamide have shown promise as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[3][4] The substituted phenyl ring of this compound can be synthetically modified to explore interactions with the binding sites of such enzymes.

Antimicrobial Activity: The presence of halogens on the benzamide scaffold is known to enhance antimicrobial properties.[3] Derivatives of 4-chlorobenzamide have demonstrated activity against various bacterial and fungal pathogens.[3] This suggests that novel compounds derived from this compound could be explored for their antimicrobial efficacy.

Experimental Protocols

The utility of a building block is defined by its reactivity and the ease with which it can be incorporated into more complex molecules. The bromine atom in this compound is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds.

General Protocol for Suzuki Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, THF, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent system.

  • Add the base (2.0-3.0 equivalents) to the mixture.

  • Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Synthetic Utility and Potential Biological Relevance

The following diagrams illustrate the synthetic utility of this compound and a hypothetical signaling pathway that its derivatives might modulate.

G cluster_0 Synthetic Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Biaryl Product Biaryl Product Suzuki Coupling->Biaryl Product

A typical synthetic workflow using this compound.

G cluster_1 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Derivative of this compound Derivative of this compound Derivative of this compound->Receptor Tyrosine Kinase (RTK) Inhibits

A potential mechanism of action for a derivative.

Conclusion

This compound is a valuable building block for drug discovery, offering a desirable combination of physicochemical properties and synthetic versatility. Its halogenated structure provides multiple avenues for chemical modification, particularly through robust and well-established cross-coupling methodologies. While direct biological data on the parent molecule is limited, the known activities of related benzamide derivatives suggest significant potential for the discovery of novel anticancer and antimicrobial agents. The information provided in this guide serves as a foundation for researchers to explore the utility of this compound in their drug development programs.

References

The Tipping Point of Synthesis: A Cost-Effectiveness Analysis of 4-Bromo-2-chlorobenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive cost-effectiveness analysis reveals key considerations for the large-scale synthesis of 4-Bromo-2-chlorobenzamide, a crucial intermediate in the pharmaceutical and agrochemical industries. This guide provides a comparative look at two primary synthetic routes, offering researchers, scientists, and drug development professionals critical data to inform strategic decisions in process development and manufacturing.

The production of specialty chemicals like this compound is a balancing act of yield, purity, and cost. As demand for complex small molecules continues to rise, the efficiency of synthetic pathways is paramount. This report dissects two plausible routes for the large-scale synthesis of this compound, providing a quantitative comparison of their economic viability and process efficiency.

At a Glance: Comparing the Synthetic Pathways

Two primary routes for the synthesis of this compound have been evaluated:

  • Route 1: A four-step synthesis commencing with the bromination of 2-chlorotoluene, followed by oxidation to 4-Bromo-2-chlorobenzoic acid, conversion to the acyl chloride, and subsequent amidation.

  • Route 2: A two-step process involving the Sandmeyer reaction of 4-amino-2-chlorobenzonitrile to yield 4-Bromo-2-chlorobenzonitrile, which is then hydrolyzed to the final amide product.

The following tables provide a detailed breakdown of the estimated costs and process parameters for each route.

Table 1: Cost Comparison of Starting Materials and Reagents

MaterialRoute 1 Cost (per kg of final product)Route 2 Cost (per kg of final product)
2-Chlorotoluene$15 - $25-
N-Bromosuccinimide (NBS)$70 - $100-
Potassium Permanganate$10 - $20-
Thionyl Chloride$5 - $10-
Ammonia$1 - $5-
4-Amino-2-chlorobenzonitrile-$100 - $150
Sodium Nitrite-$2 - $5
Copper(I) Bromide-$30 - $50
Sulfuric AcidMinorMinor
Estimated Total Reagent Cost $101 - $160 $132 - $205

Note: Prices are estimates based on bulk chemical supplier listings and may vary.

Table 2: Process Parameter Comparison

ParameterRoute 1Route 2
Number of Steps 42
Overall Estimated Yield 60-70%65-75%
Key Challenges Handling of corrosive reagents (SOCl₂), management of manganese dioxide waste.Handling of potentially unstable diazonium salts, disposal of copper-containing waste.
Scalability Well-established reactions, generally scalable.Sandmeyer reaction can require careful temperature control on a large scale.
Purity of Final Product Good, requires standard purification.Good, requires standard purification.

Visualizing the Synthetic Pathways

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the experimental workflows.

Synthetic_Workflow_Route_1 cluster_0 Route 1: From 2-Chlorotoluene 2-Chlorotoluene 2-Chlorotoluene Bromination Bromination 2-Chlorotoluene->Bromination 4-Bromo-2-chlorotoluene 4-Bromo-2-chlorotoluene Bromination->4-Bromo-2-chlorotoluene Oxidation Oxidation 4-Bromo-2-chlorotoluene->Oxidation 4-Bromo-2-chlorobenzoic_acid 4-Bromo-2-chlorobenzoic Acid Oxidation->4-Bromo-2-chlorobenzoic_acid Acyl_Chloride_Formation Acyl Chloride Formation 4-Bromo-2-chlorobenzoic_acid->Acyl_Chloride_Formation 4-Bromo-2-chlorobenzoyl_chloride 4-Bromo-2-chlorobenzoyl Chloride Acyl_Chloride_Formation->4-Bromo-2-chlorobenzoyl_chloride Amidation Amidation 4-Bromo-2-chlorobenzoyl_chloride->Amidation This compound This compound Amidation->this compound

Caption: Workflow for the synthesis of this compound via Route 1.

Synthetic_Workflow_Route_2 cluster_1 Route 2: From 4-Amino-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrile Sandmeyer_Reaction Sandmeyer Reaction 4-Amino-2-chlorobenzonitrile->Sandmeyer_Reaction 4-Bromo-2-chlorobenzonitrile 4-Bromo-2-chlorobenzonitrile Sandmeyer_Reaction->4-Bromo-2-chlorobenzonitrile Hydrolysis Hydrolysis 4-Bromo-2-chlorobenzonitrile->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route, designed for large-scale production.

Route 1: Synthesis from 2-Chlorotoluene

Step 1: Bromination of 2-Chlorotoluene

  • Materials: 2-Chlorotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride (or a safer alternative solvent).

  • Procedure: To a solution of 2-chlorotoluene (1 equivalent) in a suitable solvent, N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux and the reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 4-Bromo-2-chlorotoluene is purified by distillation.

  • Expected Yield: 80-85%

Step 2: Oxidation to 4-Bromo-2-chlorobenzoic Acid

  • Materials: 4-Bromo-2-chlorotoluene, Potassium permanganate (KMnO₄), Water, Sodium hydroxide.

  • Procedure: 4-Bromo-2-chlorotoluene (1 equivalent) is suspended in an aqueous solution of sodium hydroxide. Potassium permanganate (2-3 equivalents) is added portion-wise while maintaining the temperature between 80-90°C. The reaction is monitored by TLC. After completion, the hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

  • Expected Yield: 85-90%

Step 3: Formation of 4-Bromo-2-chlorobenzoyl Chloride

  • Materials: 4-Bromo-2-chlorobenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalyst).

  • Procedure: 4-Bromo-2-chlorobenzoic acid (1 equivalent) is suspended in an excess of thionyl chloride (2-3 equivalents) with a catalytic amount of DMF. The mixture is heated to reflux until the evolution of gas ceases. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride.

  • Expected Yield: >95% (used directly in the next step)

Step 4: Amidation to this compound

  • Materials: 4-Bromo-2-chlorobenzoyl chloride, Aqueous ammonia.

  • Procedure: The crude 4-Bromo-2-chlorobenzoyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and added dropwise to a cooled (0-5°C) concentrated aqueous ammonia solution. The reaction is stirred vigorously. The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound.

  • Expected Yield: 90-95%

Route 2: Synthesis from 4-Amino-2-chlorobenzonitrile

Step 1: Sandmeyer Reaction to 4-Bromo-2-chlorobenzonitrile

  • Materials: 4-Amino-2-chlorobenzonitrile, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Procedure: 4-Amino-2-chlorobenzonitrile (1 equivalent) is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in HBr. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product is purified by crystallization or chromatography.[1]

  • Expected Yield: 75-85%[1]

Step 2: Hydrolysis to this compound

  • Materials: 4-Bromo-2-chlorobenzonitrile, Sulfuric acid, Water.

  • Procedure: 4-Bromo-2-chlorobenzonitrile (1 equivalent) is treated with concentrated sulfuric acid and heated. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the amide. The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.

  • Expected Yield: 85-95%

Concluding Remarks

The choice between these two synthetic routes for the large-scale production of this compound is a nuanced one, with each pathway presenting distinct advantages and disadvantages.

Route 1 utilizes more readily available and less expensive starting materials, making the upfront reagent cost lower. However, it is a longer process with four distinct steps, which can increase operational costs and the potential for yield loss at each stage. The management of manganese dioxide waste from the oxidation step also presents an environmental consideration.

Route 2 , while having a higher initial starting material cost, is a more convergent synthesis with only two steps. This can lead to a higher overall throughput and potentially lower processing costs. The Sandmeyer reaction is a powerful transformation, but the handling of diazonium salts requires careful control, especially on an industrial scale.

Ultimately, the most cost-effective approach will depend on a company's specific manufacturing capabilities, the scale of production, and the prevailing market prices of the raw materials. This guide provides the foundational data for a thorough process evaluation, empowering decision-makers to select the optimal synthetic strategy for their needs.

References

Validating the synthesis of 4-bromoaniline from 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Bromoaniline

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromoaniline is a crucial building block in the production of a wide range of organic molecules, including pharmaceuticals and dyes.[1][2][3] This guide provides a comparative analysis of established methodologies for the synthesis of 4-bromoaniline, offering a comprehensive overview of their respective protocols, performance metrics, and underlying chemical principles.

It is important to note that the synthesis of 4-bromoaniline from 4-bromo-2-chlorobenzamide is not a chemically viable or documented pathway. The conversion of a primary amide to a primary amine, such as through the Hofmann rearrangement, results in the loss of the carbonyl carbon, but does not typically involve the removal of a substituent from the aromatic ring.[4][5][6][7] Therefore, applying such a reaction to this compound would be expected to yield 4-bromo-2-chloroaniline, not 4-bromoaniline. This guide will therefore focus on validated and commonly employed synthetic routes to 4-bromoaniline.

Comparison of Synthetic Routes for 4-Bromoaniline

The selection of a synthetic route for 4-bromoaniline depends on various factors, including the availability of starting materials, desired scale, purity requirements, and considerations for green chemistry. Below is a summary of the most common methods with their key performance indicators.

Starting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Aniline Acetic anhydride, Bromine, HCl or NaOH~68%[8]Readily available starting material, well-established procedure.[9][10][11]Multi-step process involving protection and deprotection of the amino group to prevent polysubstitution.[9][10] Use of hazardous bromine.[12]
Bromobenzene Hydrazine hydrate, Iron oxide (Fe2O3) catalyst~100%[3]High yield, utilizes a common starting material.Use of hydrazine hydrate which is toxic and requires careful handling.
4-Nitrobromobenzene Iron powder, Acidic conditionsHighUtilizes a readily available nitro compound.Requires a reduction step which may involve strong acids and metal waste.[2]

Experimental Protocols

Synthesis of 4-Bromoaniline from Aniline

This method involves a three-step process: acetylation of aniline to protect the amino group, followed by bromination, and finally hydrolysis to yield 4-bromoaniline.[9][10]

Step 1: Acetylation of Aniline to form Acetanilide

  • Aniline is reacted with acetic anhydride, often in the presence of a base like pyridine, to form acetanilide.[11] This step is crucial to reduce the activating effect of the amino group and prevent the formation of trisubstituted byproducts.[9][10]

Step 2: Bromination of Acetanilide

  • Acetanilide is then brominated using bromine in a solvent such as acetic acid.[9] The acetamido group directs the substitution to the para position.

Step 3: Hydrolysis of 4-Bromoacetanilide

  • The resulting 4-bromoacetanilide is hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl group and yield 4-bromoaniline.[9][13]

Greener Alternative: A greener approach to this synthesis involves using zinc dust and acetic acid for acetylation, and a combination of ceric ammonium nitrate and potassium bromide for bromination, avoiding the use of acetic anhydride and elemental bromine.[12][14]

Synthesis of 4-Bromoaniline from Bromobenzene

This method achieves the amination of bromobenzene in a high-yielding, one-pot reaction.[3]

  • Reaction Protocol: Bromobenzene is reacted with hydrazine hydrate in the presence of an iron oxide (Fe2O3) catalyst in ethanol. The mixture is refluxed to drive the reaction to completion, reportedly achieving a near-quantitative yield of 4-bromoaniline.[3]

Synthesis of 4-Bromoaniline from 4-Nitrobromobenzene

This route involves the reduction of the nitro group of 4-nitrobromobenzene to an amino group.[2]

  • Reaction Protocol: 4-Nitrobromobenzene is treated with a reducing agent, such as iron powder, in an acidic medium. This reaction effectively converts the nitro group into an amino group, yielding 4-bromoaniline.[2]

Visualizing the Synthetic Pathways

To better understand the logical flow of the discussed synthetic routes, the following diagrams illustrate the reaction sequences.

cluster_aniline Synthesis from Aniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide (CH3CO)2O Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Br2/CH3COOH Bromoaniline 4-Bromoaniline Bromoacetanilide->Bromoaniline H+/H2O or OH-

Caption: Reaction scheme for the synthesis of 4-bromoaniline from aniline.

cluster_alternatives Alternative Synthesis Routes cluster_bromobenzene From Bromobenzene cluster_nitro From 4-Nitrobromobenzene Bromobenzene Bromobenzene Bromoaniline1 4-Bromoaniline Bromobenzene->Bromoaniline1 N2H4·H2O, Fe2O3 Nitrobromobenzene 4-Nitrobromobenzene Bromoaniline2 4-Bromoaniline Nitrobromobenzene->Bromoaniline2 Fe, H+

References

Biological activity comparison of molecules derived from different benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various benzamide derivatives, supported by experimental data. Detailed methodologies for key assays are presented to aid in the design and evaluation of new therapeutic agents based on this versatile chemical framework.

Data Presentation: Comparative Biological Activity

The biological efficacy of benzamide derivatives is highly dependent on the nature and position of substituents on the benzamide core. The following tables summarize quantitative data from various studies, offering insights into structure-activity relationships.

Table 1: Antimicrobial Activity of N-Substituted Benzamide Derivatives
Compound IDStructureTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
5a N-(4-hydroxyphenyl)benzamideBacillus subtilis256.25
Escherichia coli313.12
6b N-(p-tolyl)benzamideBacillus subtilis246.25
Escherichia coli243.12
6c N-(4-bromophenyl)benzamideBacillus subtilis246.25
Escherichia coli243.12

Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[1]

Table 2: Anticancer Activity of Benzamide Analogs against A549 Lung Cancer Cells
Compound IDIC50 (µM)
2A > 20
2B > 20
2C 11.5
2D 8.4
2E > 20

IC50 values represent the concentration required to inhibit 50% of cell growth. Data indicates that compounds 2C and 2D showed superior cytotoxicity to A549 cells.[2]

Table 3: Anti-Inflammatory Activity of N-Substituted Benzamides
CompoundDoseInhibition of TNF-α Production
Metoclopramide (MCA) 10-500 mg/kgDose-dependent
3-Chloroprocainamide (3-CPA) 10-500 mg/kgDose-dependent

Data from a study on the anti-inflammatory properties of benzamides and nicotinamides, showing dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.[4][5]

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.[6]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.[6]

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the benzamide derivative are placed on the agar surface.[5]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[4]

  • Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[4]

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][7]

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the benzamide derivative are prepared in a suitable broth medium in a 96-well microtiter plate.[5]

  • Preparation of Inoculum: A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is sealed and incubated at 35-37°C for 16-24 hours.[4]

  • Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.[5]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][10]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm) to determine cell viability.[10] The IC50 value is then calculated.[11]

Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity

This in vivo assay is a classical model for evaluating acute inflammation.[12][13]

  • Animal Grouping and Dosing: Animals (typically rats or mice) are divided into groups. The test groups receive different doses of the benzamide derivatives, the control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).[14][15]

  • Induction of Edema: A sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce inflammation.[12][15]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[12][14]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzamide derivatives.

experimental_workflow_antimicrobial cluster_disc Disc Diffusion Method cluster_mic MIC Determination A1 Prepare Bacterial Inoculum A2 Inoculate Agar Plate A1->A2 A3 Apply Impregnated Discs A2->A3 A4 Incubate Plate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Serial Dilution of Compound B2 Inoculate with Microorganism B1->B2 B3 Incubate Plate B2->B3 B4 Determine MIC B3->B4

Antimicrobial Susceptibility Testing Workflow.

experimental_workflow_anticancer A Seed Cancer Cells in 96-well Plate B Treat with Benzamide Derivatives A->B C Add MTT Reagent B->C D Incubate to Allow Formazan Formation C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow for Anticancer Activity.

hedgehog_pathway cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' PTCH PTCH1 SMO_off SMO (inactive) PTCH->SMO_off SUFU_Gli SUFU-GLI Complex Gli_rep GLI (Repressor) SUFU_Gli->Gli_rep Hh Hedgehog Ligand PTCH_bound PTCH1 Hh->PTCH_bound SMO_on SMO (active) PTCH_bound->SMO_on Gli_act GLI (Activator) SMO_on->Gli_act Target_Genes Target Gene Expression (Proliferation, Survival) Gli_act->Target_Genes Benzamide Benzamide Inhibitors Benzamide->SMO_on

Simplified Hedgehog Signaling Pathway and Benzamide Inhibition.

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers.[2][16] In the "OFF" state, the Patched1 (PTCH1) receptor inhibits the Smoothened (SMO) protein.[17] Upon binding of a Hedgehog ligand (like Shh) to PTCH1, this inhibition is lifted, activating SMO.[17] This leads to the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.[16] Certain benzamide derivatives act as inhibitors of this pathway, often by targeting SMO.[16]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IKB IκB IKK->IKB Phosphorylation IKB_NFKB IκB-NF-κB Complex NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation IKB_NFKB->NFKB IκB Degradation Genes Pro-inflammatory Gene Expression NFKB_nuc->Genes Benzamide Benzamide Derivatives Benzamide->IKK Inhibition

NF-κB Signaling Pathway and Benzamide Inhibition.

The NF-κB (nuclear factor-kappa B) signaling pathway is a key regulator of the inflammatory response.[3][18] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[18][] IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB.[] Freed NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes.[18] Some N-substituted benzamides have been shown to inhibit NF-κB activation, potentially by targeting the IKK complex.[3]

References

A comparative study of catalysts for C-H activation of benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the C-H Activation of Benzamides

The direct functionalization of carbon-hydrogen (C-H) bonds in benzamides is a powerful strategy in organic synthesis, enabling the streamlined construction of complex molecules relevant to pharmaceuticals and materials science. This guide provides a comparative analysis of prominent transition metal catalysts—palladium, rhodium, ruthenium, and iridium—for the ortho-C-H activation of benzamides, offering insights into their performance, substrate scope, and reaction mechanisms. Experimental data is presented to facilitate objective comparison, and detailed protocols for key transformations are provided.

Performance Comparison of Catalysts

The choice of catalyst significantly influences the outcome of C-H activation reactions of benzamides, with each metal offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance for various transformations.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are well-established for the ortho-arylation of benzamides, typically employing aryl halides as coupling partners. The use of a directing group on the amide nitrogen is often crucial for high efficiency and regioselectivity.

Catalyst SystemBenzamide SubstrateAryl HalideBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10 mol%)N-methoxybenzamide4-iodotolueneCs₂CO₃-Toluene1202485[1][2]
Pd(OAc)₂ (5 mol%)BenzamideIodobenzeneK₂CO₃-DMA1301292[1][2]
Pd(OAc)₂ (5 mol%)N,N-dimethylbenzamide4-iodonitrobenzeneCsOAc-Mesitylene1403678[3]
Rhodium-Catalyzed C-H Olefination

Rhodium catalysts, particularly cationic Rh(III) species, are highly effective for the oxidative olefination of benzamides. These reactions often proceed under mild conditions and can be conducted electrochemically to avoid chemical oxidants.[4][5]

Catalyst SystemBenzamide SubstrateAlkeneOxidant/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
[CpRhCl₂]₂ (2.5 mol%)BenzamideStyreneConstant Currentt-AmOH/H₂ORT1273[4][5]
--INVALID-LINK--₂ (5 mol%)N-methoxybenzamiden-butyl acrylateAg₂CO₃DCE601295[6]
[Cp*RhCl₂]₂ (2.5 mol%)3,4,5-trimethoxybenzamide3,4,5-trimethoxystyreneConstant Currentt-AmOH/H₂ORT1268[4]
Ruthenium-Catalyzed C-H Halogenation

Ruthenium catalysts offer a cost-effective alternative for C-H functionalization and have been successfully employed for the ortho-halogenation of benzamides.

Catalyst SystemBenzamide SubstrateHalogen SourceAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
[RuCl₂(p-cymene)]₂ (5 mol%)N,N-diethylbenzamideNBSAgOAcDCE802488[7][8][9]
[Ru₃(CO)₁₂] (3.3 mol%)BenzamideNISAgO₂C(1-Ad)DCE1201691[7][8][9]
[RuCl₂(p-cymene)]₂ (5 mol%)N-methoxybenzamideNCSAgOAcDCE802475[7]
Iridium-Catalyzed C-H Amination

Iridium catalysts have emerged as powerful tools for C-H amination reactions, demonstrating broad substrate scope and high functional group tolerance, which is particularly valuable for late-stage functionalization in drug discovery.[10][11]

Catalyst SystemBenzamide SubstrateAminating AgentAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
[CpIr(H₂O)₃]SO₄ (10 mol%)N-(p-methoxyphenyl)benzamideMozN₃NaOAcDCE801685[11]
[CpIrCl₂]₂ (2.5 mol%)Benzamide1-amino-2,6-dimethylpiperidineAgSbF₆DCE1002476[12]
[Cp*Ir(H₂O)₃]SO₄ (10 mol%)N-(pyridin-2-yl)benzamideMozN₃NaOAcEtOAc801665[11]

Experimental Protocols

Detailed methodologies for representative C-H activation reactions are provided below.

General Procedure for Palladium-Catalyzed Ortho-Arylation of Benzamides

To an oven-dried screw-cap vial is added benzamide (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol). The vial is evacuated and backfilled with argon. Anhydrous DMA (2.0 mL) is then added, and the mixture is stirred at 130 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1][2]

General Procedure for Rhodium-Catalyzed Electrooxidative C-H Olefination of Benzamides

In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, benzamide (0.5 mmol), alkene (1.0 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and NaOPiv (0.25 mmol) are dissolved in a mixture of t-AmOH/H₂O (3:1, 4.0 mL). The reaction is stirred at room temperature under a constant current of 10 mA for 12 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the olefinated product.[4][5]

General Procedure for Ruthenium-Catalyzed Ortho-Iodination of Benzamides

A mixture of benzamide (0.5 mmol), N-iodosuccinimide (NIS, 0.6 mmol), [Ru₃(CO)₁₂] (0.0165 mmol, 3.3 mol%), and silver adamantate-1-carboxylate (AgO₂C(1-Ad), 0.2 mmol) in anhydrous DCE (2.0 mL) is stirred in a sealed tube at 120 °C for 16 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to give the ortho-iodinated benzamide.[7][8]

General Procedure for Iridium-Catalyzed Ortho-Amination of Benzamides

In a glovebox, a screw-cap vial is charged with N-aryl benzamide (0.2 mmol), (4-methoxybenzyl) azide (MozN₃, 0.3 mmol), [Cp*Ir(H₂O)₃]SO₄ (0.02 mmol, 10 mol%), and NaOAc (0.4 mmol). Anhydrous DCE (1.0 mL) is added, and the vial is sealed and heated at 80 °C for 16 hours. The reaction mixture is then cooled, concentrated, and the residue is purified by preparative thin-layer chromatography to afford the aminated product.[11]

Catalytic Cycles and Mechanistic Insights

The following diagrams illustrate the proposed catalytic cycles for the C-H activation of benzamides with each respective metal catalyst.

Palladium_Catalyzed_Arylation cluster_Pd Palladium-Catalyzed C-H Arylation Pd_II Pd(II) Precatalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Benzamide Benzamide (R-CONH-Ar) Benzamide->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition ArylHalide Aryl Halide (Ar'-X) ArylHalide->Pd_IV Pd_IV->Pd_II [Pd(II)] Product Ortho-Arylated Benzamide Pd_IV->Product Reductive Elimination

Palladium-Catalyzed C-H Arylation Cycle.

The palladium-catalyzed arylation is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[13] The reaction initiates with the coordination of the benzamide directing group to the Pd(II) center, followed by ortho-C-H activation to form a palladacycle intermediate. Oxidative addition of the aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(II) catalyst.

Rhodium_Catalyzed_Olefination cluster_Rh Rhodium-Catalyzed C-H Olefination Rh_III [Cp*Rh(III)] Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle C-H Activation Benzamide Benzamide Benzamide->Rhodacycle Insertion_Product Alkene Insertion Intermediate Rhodacycle->Insertion_Product Alkene Insertion Alkene Alkene Alkene->Insertion_Product Insertion_Product->Rh_III [Rh(I)] -> [Rh(III)] Product Ortho-Olefinated Benzamide Insertion_Product->Product β-Hydride Elimination Oxidant Oxidant Oxidant->Rh_III Oxidation

Rhodium-Catalyzed C-H Olefination Cycle.

Rhodium-catalyzed C-H olefination typically involves a Rh(III) catalyst. The catalytic cycle starts with a concerted metalation-deprotonation step to form a five-membered rhodacycle.[14][15][16] Coordination and migratory insertion of the alkene into the Rh-C bond is followed by β-hydride elimination to furnish the olefinated product and a Rh(I) hydride species. An oxidant is then required to regenerate the active Rh(III) catalyst.

Ruthenium_Catalyzed_Halogenation cluster_Ru Ruthenium-Catalyzed C-H Halogenation Ru_II [Ru(II)] Ruthenacycle Ruthenacycle Intermediate Ru_II->Ruthenacycle C-H Activation Benzamide Benzamide Benzamide->Ruthenacycle Ru_IV Ru(IV) Intermediate Ruthenacycle->Ru_IV Oxidative Addition HalogenSource Halogen Source (NXS) HalogenSource->Ru_IV Ru_IV->Ru_II [Ru(II)] Product Ortho-Halogenated Benzamide Ru_IV->Product Reductive Elimination

Ruthenium-Catalyzed C-H Halogenation Cycle.

The mechanism for ruthenium-catalyzed C-H halogenation is proposed to involve a Ru(II)/Ru(IV) cycle.[17][18] The initial step is the formation of a ruthenacycle via C-H bond activation. This intermediate then undergoes oxidative addition with the halogen source (e.g., N-halosuccinimide) to form a Ru(IV) species. Subsequent reductive elimination releases the halogenated product and regenerates the Ru(II) catalyst.

Iridium_Catalyzed_Amination cluster_Ir Iridium-Catalyzed C-H Amination Ir_III [Cp*Ir(III)] Iridacycle Iridacycle Intermediate Ir_III->Iridacycle C-H Activation Benzamide Benzamide Benzamide->Iridacycle Nitrenoid Ir(V)-Nitrenoid Intermediate Iridacycle->Nitrenoid + R-N3, -N2 Azide Azide (R-N3) Azide->Nitrenoid Nitrenoid->Ir_III [Ir(III)] Product Ortho-Aminated Benzamide Nitrenoid->Product Migratory Insertion/ Reductive Elimination

Iridium-Catalyzed C-H Amination Cycle.

Iridium-catalyzed C-H amination is thought to proceed through an Ir(III)/Ir(V) catalytic cycle. An active Ir(III) species undergoes C-H activation of the benzamide to form an iridacycle. This intermediate reacts with an azide reagent, leading to the formation of a high-valent Ir(V)-nitrenoid species with the concomitant release of dinitrogen. Finally, migratory insertion of the aryl group onto the nitrogen atom followed by reductive elimination affords the aminated product and regenerates the Ir(III) catalyst.[10]

Conclusion

The catalytic C-H activation of benzamides is a rapidly evolving field, with palladium, rhodium, ruthenium, and iridium catalysts each offering unique advantages for specific transformations. Palladium catalysts are highly reliable for arylations, while rhodium catalysts excel in mild olefinations. Ruthenium provides a more economical option for various functionalizations, including halogenations, and iridium catalysts have shown exceptional promise for challenging amination reactions with broad functional group compatibility. The choice of catalyst, directing group, and reaction conditions is paramount for achieving high efficiency and selectivity. The mechanistic understanding of these catalytic systems continues to guide the development of more robust and versatile methods for the synthesis of valuable benzamide derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chlorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Bromo-2-chlorobenzamide, ensuring the safety of laboratory personnel and adherence to environmental regulations.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or chemical fume hood. A dust mask may be necessary if handling the solid form extensively.

II. Step-by-Step Disposal Protocol

This compound is a halogenated organic compound and must be treated as hazardous waste. It should never be disposed of down the drain or mixed with regular trash. The primary method for the disposal of such waste is through a licensed hazardous waste disposal company, typically via controlled incineration.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.

    • This container should be specifically designated for "Halogenated Organic Waste" to prevent accidental mixing with other waste streams.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and list any other components mixed with it.

    • Indicate the approximate quantities of each component.

  • Storage:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, avoid generating dust from the solid material.

    • Use dry clean-up procedures. Sweep up the solid material and place it into the designated hazardous waste container.

    • Do not add water to the spill area.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Decontamination of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to a designated "Halogenated Organic Waste" container.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.

III. Quantitative Data and Safety Parameters

The following table summarizes key quantitative and safety information for this compound.

PropertyValue
CAS Number 426265-73-8[1]
Molecular Formula C₇H₅BrClNO[1]
Molecular Weight 234.5 g/mol [1]
Appearance Cream solid[2]
Melting Point 67 - 72 °C / 152.6 - 161.6 °F[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste unused solid, contaminated material, or a solution? ppe->waste_type collect_solid Collect in a designated 'Halogenated Organic Waste' container. waste_type->collect_solid Yes empty_container Is the container empty? waste_type->empty_container No label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect_solid->label_waste triple_rinse Triple rinse with a suitable organic solvent. empty_container->triple_rinse Yes empty_container->label_waste No (Residual Product) collect_rinsate Collect rinsate in 'Halogenated Organic Waste' container. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste (check institutional guidelines). triple_rinse->dispose_container collect_rinsate->label_waste store_waste Store sealed container in a cool, dry, and well-ventilated area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Bromo-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of 4-Bromo-2-chlorobenzamide (CAS: 426265-73-8). Adherence to these protocols is paramount for ensuring personal safety and regulatory compliance in the laboratory.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Goggles should be worn when there is a splash hazard. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before each use.
Skin and Body Protection Laboratory coat.A standard lab coat is required. For larger quantities or operations with a higher risk of exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if ventilation is inadequate.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[2]

Experimental Protocol: General Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.

  • Solution Preparation: Add the weighed compound to the solvent in a suitable container. Cap the container immediately and mix by swirling or using a magnetic stirrer.

  • Cleanup: Clean all equipment and the work area thoroughly after use. Dispose of any contaminated materials as hazardous waste.

  • Hand Washing: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[3]

OperationalWorkflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don all required PPE prep_area->don_ppe weigh Weigh the compound carefully to minimize dust don_ppe->weigh prepare_solution Prepare the solution in a closed or capped container weigh->prepare_solution clean_equipment Clean all equipment and the work area prepare_solution->clean_equipment dispose_waste Dispose of contaminated materials as hazardous waste clean_equipment->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect solid waste and any contaminated disposable materials (e.g., gloves, weigh boats) in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and properly labeled container for halogenated organic waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]

DisposalPlan Disposal Plan for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_final_disposal Final Disposal collect_solid Collect solid waste and contaminated materials label_solid Seal and label container for solid hazardous waste collect_solid->label_solid collect_liquid Collect liquid waste label_liquid Seal and label container for halogenated organic waste collect_liquid->label_liquid collect_rinsate Collect rinsate from empty containers collect_rinsate->label_liquid contact_ehs Contact EHS or licensed waste disposal company label_solid->contact_ehs label_liquid->contact_ehs

References

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